Isoprenaline hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWCYIEJAOFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3.ClH, C11H18ClNO3 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025486 | |
| Record name | Isoproterenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |
| Record name | SID50085961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
51-30-9, 949-36-0 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Isoproterenol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isomenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoprenaline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
338 to 340 °F (NTP, 1992) | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isoprenaline Hydrochloride on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline hydrochloride, a potent, non-selective β-adrenergic receptor agonist, serves as a critical pharmacological tool in cardiovascular research and clinical practice.[1][2][3] Its profound effects on cardiac myocytes—the fundamental contractile cells of the heart—are central to its therapeutic applications and experimental utility. This guide provides a detailed examination of the molecular mechanisms through which isoprenaline modulates cardiac myocyte function. We will dissect the canonical β-adrenergic signaling cascade, explore the downstream phosphorylation targets that orchestrate the cellular response, present quantitative data from key experimental findings, and detail the methodologies used to elucidate these pathways.
Core Mechanism: The β-Adrenergic Signaling Cascade
Isoprenaline exerts its effects by binding to β-1 and β-2 adrenergic receptors on the surface of cardiac myocytes.[2] This interaction initiates a well-defined intracellular signaling cascade, leading to significant changes in the cell's electrical and contractile properties.[1]
1.1. Receptor Activation and G-Protein Coupling Upon binding isoprenaline, the β-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated heterotrimeric Gs protein. The Gs-alpha subunit releases GDP, binds GTP, and dissociates from the beta-gamma subunits.[1]
1.2. Adenylyl Cyclase and cAMP Production The activated Gs-alpha subunit stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1] Isoprenaline stimulation leads to a rapid and significant increase in intracellular cAMP levels.[4][5]
1.3. Protein Kinase A (PKA) Activation cAMP's primary effector in this pathway is Protein Kinase A (PKA).[1] The binding of cAMP to the regulatory subunits of PKA causes them to dissociate from the catalytic subunits. This frees the catalytic subunits to phosphorylate a suite of downstream target proteins, thereby executing the functional effects of β-adrenergic stimulation.[1]
Downstream PKA Targets and Physiological Effects
The activation of PKA leads to the phosphorylation of several key proteins involved in excitation-contraction (E-C) coupling, resulting in enhanced cardiac performance.[6][7] These changes manifest as increased contractility (positive inotropy), faster relaxation (positive lusitropy), and an increased heart rate (positive chronotropy).[2]
-
L-type Calcium Channels (LTCCs): PKA phosphorylates the Cav1.2 subunit of LTCCs, increasing their open probability. This enhances the influx of Ca²⁺ into the myocyte during the action potential plateau, which is a primary mechanism for the positive inotropic effect.[1][6][8]
-
Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, accelerating Ca²⁺ reuptake into the sarcoplasmic reticulum (SR). This contributes to faster relaxation (lusitropy) and increases the SR Ca²⁺ load for subsequent contractions.[7]
-
Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the SR Ca²⁺ release channels. This increases their sensitivity to Ca²⁺-induced Ca²⁺ release (CICR), leading to a larger and more rapid release of Ca²⁺ from the SR, further boosting contractility.[9]
-
Cardiac Troponin I (cTnI): Phosphorylation of cTnI by PKA decreases the sensitivity of the myofilaments to Ca²⁺. This seemingly counterintuitive effect facilitates the dissociation of Ca²⁺ from troponin C, contributing to the acceleration of relaxation.[7][10]
Quantitative Analysis of Isoprenaline Action
The effects of isoprenaline are dose-dependent. The following tables summarize key quantitative data from various studies, illustrating the potency and efficacy of isoprenaline on different cellular parameters.
Table 1: Dose-Response Characteristics of Isoprenaline on L-type Ca²⁺ Current (ICa,L)
| Species | Myocyte Type | EC₅₀ (nM) | Maximal Increase (%) | Reference |
|---|---|---|---|---|
| Frog | Ventricular | 20.0 | 597% | [11] |
| Rat (Neonatal) | Ventricular | 6.8 | 147 ± 14% | [12] |
| Rat (Adult) | Ventricular | 13.3 | 97 ± 7% | [12] |
| Frog | Ventricular | 840 (in presence of ACh) | 658% (control) |[13] |
EC₅₀: Half-maximal effective concentration.
Table 2: Effect of Isoprenaline on Intracellular cAMP Levels
| Species/Model | Tissue/Cell | Isoprenaline Conc. | Basal cAMP (fmol/µg) | Stimulated cAMP (fmol/µg) | Fold Increase | Reference |
|---|---|---|---|---|---|---|
| Human | Non-failing RV Trabeculae | 0.2 µM | ~6-8 (estimated) | ~20-25 (estimated) | ~3-4x | [4] |
| Human | Failing RV Trabeculae | 0.2 µM | ~2-3 (estimated) | ~10-12 (estimated) | ~4-5x | [4] |
| Rat | Right Atrium | 16 µg/kg (in vivo) | 38.9 ± 2.5 | 72.9 ± 6.7 | ~1.9x | [5] |
| Rat | Left Ventricle | 16 µg/kg (in vivo) | 41.4 ± 3.3 | 79.5 ± 7.3 | ~1.9x |[5] |
RV: Right Ventricular.
Key Experimental Protocols
The elucidation of isoprenaline's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed protocols for two fundamental assays.
4.1. Protocol: Isolation of Adult Ventricular Myocytes
This protocol is adapted from methodologies used to prepare primary cardiomyocytes for functional studies.[14]
-
Animal Euthanasia and Heart Excision: Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional guidelines. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold calcium-free perfusion buffer.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion at 37°C with a calcium-free solution (e.g., containing in mM: 120.4 NaCl, 17.7 KCl, 1.2 MgSO₄, 10 HEPES, 5.5 glucose, pH 7.4) for 4-5 minutes to wash out blood.[14]
-
Enzymatic Digestion: Switch to a digestion buffer containing collagenase type II (e.g., 1-2 mg/mL) and a low concentration of CaCl₂ (e.g., 40-50 µM) for 8-15 minutes, or until the heart becomes flaccid.[14]
-
Tissue Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in the digestion buffer and gently triturate with a pipette to release individual cells.[14]
-
Stopping Digestion and Cell Collection: Stop the digestion by adding a solution with a higher calcium concentration and bovine calf serum.[14] Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Calcium Re-introduction: Allow the cells to settle by gravity or gentle centrifugation (e.g., 22g for 1.5 min).[14] Gradually re-introduce calcium by resuspending the cell pellet in solutions with increasing CaCl₂ concentrations, typically up to 1.0-1.8 mM.
-
Cell Use: The resulting rod-shaped, calcium-tolerant myocytes are ready for electrophysiological recording, calcium imaging, or contractility assays.
4.2. Protocol: Whole-Cell Patch-Clamp Measurement of ICa,L
This protocol describes the measurement of L-type calcium currents (ICa,L) in response to isoprenaline.[12][15][16]
-
Cell Preparation: Place isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
External and Internal Solutions:
-
External Solution (Tyrode's): Na⁺- and K⁺-free to isolate Ca²⁺ currents. Contains (in mM): Tetraethylammonium (TEA)-Cl, CaCl₂, MgCl₂, HEPES, glucose. pH adjusted to 7.4.
-
Internal (Pipette) Solution: Cs⁺-based to block K⁺ currents. Contains (in mM): Cs-Aspartate or CsCl, MgCl₂, EGTA, HEPES, Mg-ATP. pH adjusted to 7.2.[15]
-
-
Giga-seal Formation: Using a glass micropipette (resistance 2-4 MΩ) filled with internal solution, approach a myocyte and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol: Hold the cell membrane potential at a level that inactivates Na⁺ channels (e.g., -40 mV). Apply depolarizing voltage steps (e.g., to +10 mV for 300 ms) to elicit ICa,L.[12]
-
Data Acquisition: Record baseline ICa,L. Perfuse the chamber with the external solution containing a known concentration of this compound (e.g., 10 nM). Allow 2-3 minutes for the effect to reach a steady state and record the stimulated current.[15] Repeat for a range of concentrations to generate a dose-response curve.
-
Analysis: Measure the peak inward current amplitude before and after drug application. Calculate the percentage increase and plot against the isoprenaline concentration to determine the EC₅₀.
Conclusion
This compound potently modulates cardiac myocyte function through the canonical β-adrenergic signaling pathway. By activating a Gs-protein/adenylyl cyclase/cAMP/PKA cascade, it orchestrates the phosphorylation of key regulatory proteins involved in excitation-contraction coupling. This leads to quantifiable, dose-dependent increases in calcium current, sarcoplasmic reticulum calcium handling, and ultimately, enhanced contractility and relaxation. The detailed mechanisms and protocols outlined in this guide provide a foundational understanding for researchers engaged in cardiovascular pharmacology and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Isoprenaline - Wikipedia [en.wikipedia.org]
- 4. Basal and isoprenaline-stimulated cAMP content in failing versus nonfailing human cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP in the cardiac conduction system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased PKA activity and its influence on isoprenaline-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in isoproterenol stimulation of Ca2+ current of rat ventricular myocytes in neonatal compared to adult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactive effects of isoprenaline, forskolin and acetylcholine on Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiomyocyte isolation and stimulation with isoprenaline [bio-protocol.org]
- 15. Role of action potential configuration and the contribution of Ca2+ and K+ currents to isoprenaline-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beta-adrenergic increase in the calcium conductance of cardiac myocytes studied with the patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Isoprenaline: A Non-Selective Beta-Adrenergic Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, also known as isoproterenol (B85558), is a potent synthetic sympathomimetic amine and a non-selective agonist for beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] Structurally related to epinephrine, it exhibits powerful effects on the cardiovascular and respiratory systems. This technical guide provides a comprehensive overview of the pharmacology of isoprenaline, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental protocols for its study. Quantitative data on its receptor binding affinity and functional potency are summarized, and critical signaling pathways and experimental workflows are visualized. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, drug discovery, and development.
Introduction
Discovered in the 1940s, isoprenaline was one of the first synthetic catecholamines developed for therapeutic use.[1] Its primary mechanism of action involves the stimulation of both β1 and β2-adrenergic receptors, leading to a wide range of physiological responses. Stimulation of cardiac β1-receptors results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2] Concurrently, activation of β2-receptors in the smooth muscle of the bronchioles, peripheral vasculature, and uterus leads to relaxation.[2] Due to its potent and non-selective nature, isoprenaline serves as an invaluable pharmacological tool for studying the beta-adrenergic system and has clinical applications in specific cardiovascular conditions, although its therapeutic use has been largely superseded by more selective agents.
Mechanism of Action
Isoprenaline exerts its effects by binding to and activating β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This binding initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Beta-Adrenergic Signaling Pathway
The activation of beta-adrenergic receptors by isoprenaline triggers the dissociation of the Gs alpha subunit from the G protein complex. This activated subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the physiological effects of isoprenaline.[1]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Isoprenaline is typically administered intravenously due to its poor oral bioavailability. It has a rapid onset of action and a short duration of action, with a plasma half-life of approximately 2.5 to 5 minutes.[1] The primary route of metabolism is through catechol-O-methyltransferase (COMT), which methylates the catechol moiety. The resulting metabolites are then excreted in the urine.[1]
Pharmacodynamics
The pharmacodynamic effects of isoprenaline are a direct consequence of its interaction with β1 and β2-adrenergic receptors.
-
Cardiovascular Effects (β1-mediated): Increased heart rate (positive chronotropy), increased myocardial contractility (positive inotropy), and enhanced atrioventricular conduction.[2]
-
Pulmonary and Vascular Effects (β2-mediated): Relaxation of bronchial smooth muscle (bronchodilation) and vasodilation in skeletal muscle and other vascular beds, leading to a decrease in peripheral resistance.[2]
Quantitative Data
The following tables summarize key quantitative data for isoprenaline, providing insights into its receptor binding affinity and functional potency.
Table 1: Receptor Binding Affinity of Isoprenaline
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference(s) |
| β1-Adrenergic | [3H]-Dihydroalprenolol | Rat Heart | - | - | |
| β2-Adrenergic | [3H]-Dihydroalprenolol | Rat Vas Deferens | - | - | [3] |
| β-Adrenergic | [125I]-Iodocyanopindolol | Human Bronchi | - | 80 ± 13 | |
| β-Adrenergic | [125I]-Iodocyanopindolol | Normal Bronchi | - | 562 ± 144 | [4] |
Table 2: Functional Potency of Isoprenaline
| Assay | Tissue/Cell Line | Parameter | EC50 (nM) | pD2 | Reference(s) |
| cAMP Accumulation | HEK293 cells expressing β2-AR | cAMP Production | 0.5 ± 0.05 | - | [5] |
| cAMP Accumulation | HEK293 cells expressing β1-AR | cAMP Production | 7.7 ± 0.7 | - | [5] |
| cAMP Accumulation | Cultured Mature Brown Adipocytes | cAMP Production | 8 | - | [6] |
| MAPK Activation | - | Kinase Activation | 1000-3000 | - | |
| Smooth Muscle Relaxation | Human Tracheal Smooth Muscle | Relaxation | - | 6.32 ± 0.16 | [7] |
| Smooth Muscle Relaxation | Human Segmental Bronchial Strips | Relaxation | - | 6.55 ± 0.27 | [7] |
| Inotropic Response | Rat Papillary Muscle (WKY) | Force of Contraction | - | 8.00 | [8] |
| Inotropic Response | Rat Papillary Muscle (SHR) | Force of Contraction | - | 7.72 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of isoprenaline's pharmacological profile.
Radioligand Binding Assay ([3H]-Dihydroalprenolol)
This protocol outlines a competitive binding assay to determine the affinity of isoprenaline for beta-adrenergic receptors.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing beta-adrenergic receptors are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.[9][3][10][11] The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of the radioligand, [3H]-dihydroalprenolol ([3H]-DHA), is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled isoprenaline. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).[9][11]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[11]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding of [3H]-DHA is plotted against the logarithm of the isoprenaline concentration. The IC50 value (the concentration of isoprenaline that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This assay measures the ability of isoprenaline to stimulate the production of cAMP.
Detailed Methodology:
-
Cell Culture and Treatment: Cells endogenously or recombinantly expressing beta-adrenergic receptors are cultured in appropriate media. The cells are then treated with various concentrations of isoprenaline for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.[5][12][13][14][15]
-
Cell Lysis: After incubation, the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of commercially available kits, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.[5][12]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to isoprenaline is then determined. The data are plotted as cAMP concentration versus the logarithm of the isoprenaline concentration, and the EC50 (the concentration of isoprenaline that produces 50% of the maximal response) and Emax (the maximum effect) are calculated using non-linear regression.[5][6]
In Vivo Hemodynamic Studies in a Rat Model
This protocol describes the continuous infusion of isoprenaline in rats to assess its effects on cardiovascular parameters.
Detailed Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are commonly used.[16][17] The animals are anesthetized, and catheters are implanted in the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Isoprenaline Infusion: Isoprenaline is dissolved in a suitable vehicle (e.g., saline) and administered as a continuous intravenous infusion using a syringe pump. The infusion rate is carefully controlled to deliver a specific dose over a set period.[18][19][20]
-
Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded throughout the experiment using a pressure transducer and a data acquisition system. Other parameters such as cardiac output and peripheral blood flow can also be measured depending on the experimental setup.[16][19]
-
Data Analysis: The recorded hemodynamic data are analyzed to determine the time course and magnitude of the effects of isoprenaline on cardiovascular parameters. Dose-response relationships can be established by using different infusion rates.
Conclusion
Isoprenaline remains a cornerstone pharmacological tool for the investigation of the beta-adrenergic system. Its well-characterized, potent, and non-selective agonist activity at both β1 and β2 receptors allows for the elucidation of downstream signaling pathways and the screening of novel adrenergic ligands. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of the intricate pharmacology of isoprenaline and its continued relevance in modern biomedical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of beta-adrenergic receptors and in vitro relaxant responses to isoproterenol in asthmatic airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Beta adrenoceptor binding and induced relaxation in airway smooth muscle from patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of (3H)dihydroalprenolol to beta adrenoceptors of cells isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basal and isoprenaline-stimulated cAMP content in failing versus nonfailing human cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Independent activation of adenylate cyclase by erythropoietin and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute initial haemodynamic changes in a rat isoprenaline model of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. anmfonline.org [anmfonline.org]
- 19. droracle.ai [droracle.ai]
- 20. isrctn.com [isrctn.com]
Isoprenaline Hydrochloride In Vitro Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride, a synthetic catecholamine, is a potent non-selective β-adrenergic receptor agonist with significant applications in both clinical settings and biomedical research.[1][2] Its ability to robustly activate both β1 and β2 adrenergic receptors makes it an invaluable tool for elucidating the complex signaling cascades downstream of these G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the core in vitro signaling pathways activated by isoprenaline, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid in experimental design and interpretation.
Core Signaling Pathways
Isoprenaline's mechanism of action is initiated by its binding to β-adrenergic receptors, which triggers a conformational change and subsequent activation of heterotrimeric G proteins. This initiates two major signaling arms: the canonical Gs-cAMP-PKA pathway and the non-canonical β-arrestin-mediated pathways.
Canonical Gs/cAMP/PKA Signaling Pathway
The canonical pathway is the primary signaling cascade activated by isoprenaline. Upon binding to β-adrenergic receptors, the associated Gs protein is activated, leading to the dissociation of its α-subunit (Gαs). Gαs, in its GTP-bound state, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, leading to various cellular responses.[1]
Non-Canonical β-Arrestin Signaling Pathway
In addition to G protein-dependent signaling, isoprenaline can also activate G protein-independent pathways mediated by β-arrestins. Following receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3] This recruitment can lead to receptor desensitization and internalization, but also initiates a second wave of signaling. β-arrestin can act as a scaffold, bringing other signaling molecules, such as Src and components of the MAPK/ERK pathway, into proximity with the receptor, leading to their activation.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Isoprenaline Hydrochloride
Abstract: Isoprenaline hydrochloride, also known as isoproterenol, is a synthetic catecholamine that played a pivotal role in the modern understanding of pharmacology and autonomic nervous system function. As the first characterized selective β-adrenergic receptor agonist, its discovery and subsequent investigation were instrumental in the formulation of the adrenoceptor theory. This document provides a comprehensive technical overview of the discovery, historical development, pharmacological profile, and key experimental methodologies associated with Isoprenaline. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this foundational sympathomimetic amine.
Discovery and Historical Development
Isoprenaline was discovered in 1940 and first approved for medical use in the United States in 1947.[1] Research conducted in the 1940s identified this isopropyl analog of epinephrine (B1671497) as a compound capable of dilating the bronchi while increasing heart rate and cardiac output, notably without the vasoconstrictive effects of adrenaline.[2][3][4] A 1943 US patent highlighted its stronger action and wider therapeutic index compared to adrenaline.[2][3][4]
Chemically, Isoprenaline is the N-isopropyl analogue of norepinephrine (B1679862) and a synthetic sympathomimetic amine.[1][3] Its development marked a significant milestone, as it was one of the first synthetic sympathomimetic amines and the first compound recognized as a selective β-adrenergic receptor agonist.[1]
The unique pharmacological profile of Isoprenaline was a cornerstone for the revolutionary work of American pharmacologist Raymond P. Ahlquist. In 1948, Ahlquist studied the effects of Isoprenaline and other sympathomimetic amines on various tissues.[5][6] He observed that Isoprenaline was potent at stimulating the heart and relaxing bronchial smooth muscle but had lost adrenaline's ability to constrict blood vessels.[5] This led him to propose the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[5][7][8] This theory, initially met with skepticism, laid the groundwork for modern adrenoceptor pharmacology and the development of countless therapeutic agents, including beta-blockers.
Initially, Isoprenaline was used clinically for the treatment of asthma due to its potent bronchodilator effects.[1][9] However, its non-selective action on both β1 (cardiac) and β2 (bronchial) receptors led to significant cardiovascular side effects, such as tachycardia and palpitations.[1][10] This limitation spurred the development of more selective β2-agonists (e.g., salbutamol) in the 1960s, which offered targeted bronchodilation with reduced cardiac stimulation.[11][12] Today, Isoprenaline's use is primarily in acute clinical settings for treating bradycardia (slow heart rate) and heart block.[13][14]
Pharmacological Profile and Mechanism of Action
Isoprenaline is a potent, non-selective full agonist for both β1- and β2-adrenergic receptors, with almost no activity at α-adrenergic receptors at typical therapeutic concentrations.[1][14][15] These receptors are members of the G-protein coupled receptor (GPCR) family and are central to the sympathetic nervous system's function.
The binding of Isoprenaline to β-adrenergic receptors initiates a well-characterized signaling cascade:
-
G-Protein Activation: The agonist-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit (Gαs) of the associated heterotrimeric G-protein.[2][3]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and activates the enzyme adenylyl cyclase.[2][14]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP).[2][14]
-
Protein Kinase A (PKA) Activation: Intracellular cAMP levels rise, activating Protein Kinase A (PKA).[2][14]
-
Downstream Phosphorylation: Activated PKA phosphorylates numerous intracellular proteins, including ion channels and enzymes, leading to the final physiological response.[2][14]
The distinct physiological effects of Isoprenaline are a direct result of activating β1 and β2 receptor subtypes in different tissues:
-
β1-Adrenergic Effects (primarily cardiac): Activation of β1 receptors in the heart increases intracellular calcium via PKA-mediated phosphorylation of L-type calcium channels.[13][14] This results in positive chronotropic (increased heart rate), inotropic (increased contractility), dromotropic (accelerated atrioventricular conduction), and lusitropic (increased relaxation rate) effects.[13][14]
-
β2-Adrenergic Effects (primarily smooth muscle): Activation of β2 receptors in the smooth muscle of the bronchi, vasculature, and uterus leads to relaxation.[13] This effect is mediated by the cAMP-PKA pathway, which inactivates myosin light chain kinase, preventing the muscle contraction.[13] β2 stimulation also induces hepatic glycogenolysis and the release of glucagon (B607659) from the pancreas.[2][13]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound.
Table 1: Pharmacokinetic Properties of Isoprenaline
| Parameter | Value | Species | Route | Citation |
|---|---|---|---|---|
| Plasma Half-Life | 2.5 - 5 minutes | Human | Intravenous | [2][14] |
| ~40 minutes | Human | Oral | [1][2] | |
| Protein Binding | 68.8 ± 1.2% | Human | - | [1][2] |
| Volume of Distribution | 216 ± 57 mL/kg | Pediatric Human | - | [2] |
| Metabolism | Primarily by Catechol-O-methyltransferase (COMT) and glucuronide conjugation | Human | - | [2][13] |
| Excretion | 59.1 - 106.8% in urine (48h) | Human | - | [2] |
| | 12.2 - 27.0% in feces (48h) | Human | - |[2] |
Table 2: Estimated Receptor Affinity in Humans
| Parameter | Receptor Target | Value (mean ± SE) | Subjects | Citation |
|---|---|---|---|---|
| Estimated "Affinity" | Cardiac Chronotropic β-receptor | 0.170 ± 0.015 x 10⁴ ml·µg⁻¹ | "Normal" (n=12) | [16][17] |
| Cardiac Chronotropic β-receptor | 0.168 ± 0.014 x 10⁴ ml·µg⁻¹ | Borderline Hypertensive (n=10) | [16][17] |
Note: The "affinity" in Table 2 was estimated graphically from dose-response curves in human infusion studies and is presented as reported in the source literature.
Key Experimental Protocols
Isoprenaline is a standard reference compound in pharmacology. The following protocols are foundational for characterizing the interaction of compounds with β-adrenergic receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound (e.g., Isoprenaline) by measuring its ability to compete with a known radiolabeled ligand for binding to β-adrenergic receptors.[18][19]
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293, CHO cells) to high density.[18]
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[20]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.[20]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[18][20]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[18][20]
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[20]
-
-
Binding Reaction:
-
In a 96-well plate, combine the receptor membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol), and varying concentrations of the unlabeled competing compound (Isoprenaline).[20]
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).[21]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.[20]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]
-
Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[20]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log concentration of Isoprenaline.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Isoprenaline that inhibits 50% of specific radioligand binding).[19]
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]
-
cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger cAMP.[18]
Methodology:
-
Cell Preparation:
-
Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate and allow them to grow overnight.[18]
-
-
Agonist Stimulation:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS).
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the enzymatic degradation of cAMP.[18]
-
Add a range of concentrations of the agonist (Isoprenaline) to the wells.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).[18]
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of Isoprenaline.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).[18]
-
Conclusion
This compound holds a unique and enduring place in the history of pharmacology. Its discovery as a synthetic catecholamine and its distinct physiological profile were essential for the conceptualization of α- and β-adrenergic receptors. While its clinical utility has narrowed due to the development of more receptor-selective agents, Isoprenaline remains an invaluable pharmacological tool for researchers. The experimental protocols used to characterize its activity, such as radioligand binding and functional cAMP assays, have become gold standards in drug discovery, allowing for the detailed investigation of receptor pharmacology and the development of new therapeutics that target the adrenergic system.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Life in New Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From adrenoceptor mechanisms to clinical therapeutics: Raymond Ahlquist, Ph.D., 1914-1983 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raymond Ahlquist | American scientist | Britannica [britannica.com]
- 9. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhaled β2-agonists in asthma management: an evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 14. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Estimated Affinity of Isoproterenol to Cardiac Chronotropic Beta-receptor and of Phenylephrine to Vasoconstrictive Alpha-receptor of the Systemic Resistance Vessels in Human Borderline Hypertension : Borderline Hypertension [jstage.jst.go.jp]
- 17. Estimated Affinity of Isoproterenol to Cardiac Chronotropic Beta-receptor and of Phenylephrine to Vasoconstrictive Alpha-receptor of the Systemic Resistance Vessels in Human Borderline Hypertension : Borderline Hypertension [jstage.jst.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. researchgate.net [researchgate.net]
Isoprenaline Hydrochloride: A Technical Guide to Beta-1 vs. Beta-2 Adrenergic Receptor Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline hydrochloride, a synthetic catecholamine, is a potent non-selective agonist for both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] This technical guide provides an in-depth analysis of the binding affinity and functional potency of isoprenaline at these two receptor subtypes. It details the experimental protocols used to quantify these interactions and illustrates the distinct downstream signaling cascades initiated by receptor activation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in adrenergic receptor pharmacology and drug development.
Introduction
This compound, also known as isoproterenol, is a sympathomimetic amine structurally related to epinephrine.[2] It exerts its physiological effects almost exclusively through the stimulation of beta-adrenergic receptors.[3] As a non-selective agonist, isoprenaline activates both β1 and β2 receptors, leading to a wide range of cardiovascular and pulmonary responses.[1][2]
-
Beta-1 adrenergic receptors are predominantly located in the heart, kidneys, and adipocytes.[3] Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3] In the kidneys, β1 receptor activation triggers the release of renin.[3]
-
Beta-2 adrenergic receptors are primarily found in the smooth muscle of the bronchi, blood vessels, and uterus.[4] Their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[4]
Understanding the nuanced differences in isoprenaline's affinity and potency for these receptor subtypes is critical for predicting its pharmacological effects and for the development of more selective adrenergic agents.
Quantitative Analysis of Receptor Affinity and Functional Potency
The interaction of isoprenaline with β1 and β2 adrenergic receptors can be quantified in terms of its binding affinity (Ki) and its functional potency (EC50).
-
Binding Affinity (Ki): This value represents the concentration of the drug that occupies 50% of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity. It is often expressed as the pKi, which is the negative logarithm of the Ki.
-
Functional Potency (EC50): This value is the concentration of the agonist that produces 50% of the maximal response in a functional assay, such as the measurement of cyclic AMP (cAMP) accumulation. It is a measure of the drug's effectiveness in eliciting a biological response. The pEC50 is the negative logarithm of the EC50.
The following tables summarize the binding affinities and functional potencies of isoprenaline for human β1 and β2 adrenergic receptors, as determined in studies using transfected CHO-K1 cell lines.
Table 1: Binding Affinity of Isoprenaline for Human β1 and β2 Adrenergic Receptors
| Receptor Subtype | pKi (mean ± S.E.M.) | Ki (nM) | Reference |
| Human β1 | 7.13 ± 0.05 | 74.1 | [5] |
| Human β2 | 7.23 ± 0.04 | 58.9 | [5] |
Table 2: Functional Potency of Isoprenaline at Human β1 and β2 Adrenergic Receptors (cAMP Accumulation)
| Receptor Subtype | pEC50 (mean ± S.E.M.) | EC50 (nM) | Reference |
| Human β1 | 7.89 ± 0.05 | 12.9 | [5] |
| Human β2 | 8.01 ± 0.04 | 9.8 | [5] |
These data indicate that isoprenaline exhibits slightly higher binding affinity and functional potency for the β2 adrenergic receptor compared to the β1 subtype, although it is generally considered to have little affinity-selectivity between the two.[5][6]
Signaling Pathways
Upon binding of isoprenaline, both β1 and β2 adrenergic receptors undergo a conformational change, leading to the activation of a stimulatory G protein (Gαs).[2] This initiates a downstream signaling cascade that results in the production of the second messenger, cyclic AMP (cAMP).[1]
The activated Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits.[1] The Gαs-GTP complex then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the distinct physiological responses associated with each receptor subtype.[1]
Despite sharing the same initial signaling pathway, the ultimate physiological effects differ due to the tissue-specific expression of the receptors and the downstream targets of PKA in those tissues.[7] In cardiac muscle, PKA activation leads to increased contractility, whereas in smooth muscle, it results in relaxation.[7]
Canonical β-Adrenergic Receptor Signaling Pathway
Experimental Protocols
The quantitative data presented in this guide are derived from two primary experimental techniques: competitive radioligand binding assays and cAMP accumulation assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (isoprenaline) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[8]
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target beta-adrenergic receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]
-
The homogenate is centrifuged to pellet the cell membranes.[9]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]
-
-
Assay Incubation:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and varying concentrations of unlabeled isoprenaline.[5][9]
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[9]
-
-
Separation of Bound and Free Radioligand:
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
The data are used to generate a competition curve, from which the IC50 (the concentration of isoprenaline that inhibits 50% of the specific binding of the radioligand) is determined.[9]
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Workflow for a Competitive Radioligand Binding Assay
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).[10]
Methodology:
-
Cell Culture and Plating:
-
Agonist Stimulation:
-
The cells are treated with varying concentrations of isoprenaline.[11]
-
The incubation is carried out at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes).[11] A phosphodiesterase inhibitor, such as IBMX, is often included to prevent the degradation of cAMP.[12]
-
-
Cell Lysis and cAMP Detection:
-
The cells are lysed to release the intracellular cAMP.[12]
-
The concentration of cAMP is determined using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[10][12] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[10]
-
-
Data Analysis:
-
The signal from the assay is inversely proportional to the amount of cAMP produced.
-
A dose-response curve is generated by plotting the signal against the concentration of isoprenaline.[13]
-
The EC50 value is determined from this curve, representing the concentration of isoprenaline that elicits 50% of the maximal cAMP production.[13]
-
Conclusion
This compound is a potent non-selective agonist of both β1 and β2 adrenergic receptors, with a slightly higher affinity and potency for the β2 subtype. The activation of these receptors triggers a common Gαs-cAMP-PKA signaling cascade, yet results in distinct, tissue-specific physiological outcomes. The experimental protocols detailed in this guide, namely radioligand binding and cAMP accumulation assays, are fundamental tools for the characterization of adrenergic receptor ligands. A thorough understanding of these principles is essential for the ongoing research and development of novel therapeutics targeting the adrenergic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Effects of Isoprenaline Hydrochloride on Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Core Introduction
Isoprenaline hydrochloride (Isoproterenol, ISO), a potent, non-selective β-adrenergic receptor agonist, is a cornerstone pharmacological tool in preclinical rodent research. Its profound and reproducible effects on multiple physiological systems make it an invaluable agent for modeling a spectrum of human diseases, particularly those of the cardiovascular system. This technical guide provides a comprehensive overview of the in vivo effects of isoprenaline in rodent models, with a focus on detailed experimental protocols, quantitative outcomes, and the underlying molecular signaling pathways.
Cardiovascular Effects: Modeling Cardiac Stress and Pathology
The most extensive application of isoprenaline in rodent models is the induction of cardiac pathologies, including hypertrophy, fibrosis, and myocardial infarction. These models are critical for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents.
Experimental Protocols for Inducing Cardiovascular Pathologies
The specific outcomes of isoprenaline administration are highly dependent on the dosage, duration, and route of administration.
| Pathological Model | Animal Model | Dosage | Route of Administration | Duration | Key Outcomes |
| Cardiac Hypertrophy | C57BL/6J Mice | 2, 4, or 10 mg/kg/day | Subcutaneous (SQ) injection or SQ-minipump (SMP) | 14 days | Increased heart weight, altered ECG parameters, increased heart wall thickness.[1][2] |
| Cardiac Hypertrophy | Wistar Rats | 5 mg/kg/day | Subcutaneous infusion | 7 days | 37% increase in left ventricular mass, increased end-diastolic and systolic volumes.[3][4] |
| Cardiac Hypertrophy | Wistar Rats | 5 mg/kg | Intraperitoneal (IP) injection | 30 days | Increased heart weight to body weight ratio, increased myocardial Na+/H+ exchanger activity.[5] |
| Myocardial Injury/Diastolic Dysfunction | Swiss-Webster Mice | 100 mg/kg/day | Subcutaneous injection | 5 days | Endocardial injury, increased myocardial fibrosis, decreased LV compliance.[6] |
| Chronic Heart Failure | C57BL/6 Mice | 100 mg/kg | Subcutaneous injection | 7 days, followed by 21 days of rest | Decreased ejection fraction, increased brain natriuretic peptide.[7] |
Quantitative Data on Cardiovascular Parameters
Isoprenaline administration leads to significant, quantifiable changes in cardiac structure and function.
| Parameter | Animal Model | Isoprenaline Regimen | Result |
| Left Ventricular Mass | Wistar Rats | 5 mg/kg/day for 7 days | ▲ 37% increase[3][4] |
| Apical Ejection Fraction | Wistar Rats | 5 mg/kg/day for 7 days | ▼ Decreased from 90% to 31%[3][4] |
| Apical Free Wall Thickening | Wistar Rats | 5 mg/kg/day for 7 days | ▼ 94% decrease[3][4] |
| Myocardial Stiffness | Swiss-Webster Mice | 100 mg/kg/day for 5 days | ▲ Increased from 26.7 to 41.2 mm Hg[6] |
| Heart Weight | C57BL/6J Mice | 2, 4, or 10 mg/kg/day for 14 days | ▲ Dose-dependent increase, more pronounced with minipump delivery[1][2] |
Signaling Pathways in Cardiac Myocytes
The binding of isoprenaline to β-adrenergic receptors on cardiomyocytes triggers a well-defined signaling cascade that, under chronic stimulation, leads to maladaptive remodeling.
Caption: Isoprenaline-activated β-adrenergic signaling in cardiomyocytes.
Respiratory and Metabolic Effects
While cardiovascular applications are most common, isoprenaline's agonism at β2 and β3-adrenergic receptors also produces significant respiratory and metabolic effects.
Respiratory System Effects
Isoprenaline is a potent bronchodilator. In rodent models of lung injury, it can have therapeutic effects.
| Parameter | Animal Model | Isoprenaline Treatment | Result |
| Lung Edema Clearance | Rats exposed to 100% O2 | 10^-6 M ISO (ex vivo) | ▲ Restored the lung's ability to clear edema.[8] |
| Diaphragm Contractility | C57BL/6J Mice | 30-day continuous infusion | ▲ Increased in vivo diaphragm excursion by ~30%.[9] |
Metabolic System Effects
Isoprenaline significantly impacts glucose and lipid metabolism.
| Parameter | Animal Model | Isoprenaline Regimen | Result |
| Myocardial Palmitate Oxidation | Wistar Rats | 5 mg/kg/day for 7 days | ▼ 25% lower[3][4] |
| Insulin-Stimulated Glycolysis | Wistar Rats | 5 mg/kg/day for 7 days | ▼ 32% decrease[3][4] |
| Blood Glucose | Mice on high-fat diet | Single dose | ▲ Significantly exacerbated hyperglycemia.[10] |
| Lipid Metabolism | Newborn Rat Heart Cells | In vitro | ▲ Stimulated hydrolysis of membrane phospholipids (B1166683) and triglycerides.[11] |
Integrated Experimental Workflow
A typical study investigating the effects of isoprenaline-induced cardiac hypertrophy follows a structured workflow from animal preparation through to multi-level analysis.
Caption: A standard experimental workflow for rodent studies of isoprenaline.
Logical Relationships of Isoprenaline's In Vivo Effects
The diverse physiological responses to isoprenaline can be understood as a series of cause-and-effect relationships stemming from the activation of β-adrenergic receptors in different tissues.
Caption: Logical flow from isoprenaline administration to systemic effects.
Conclusion
This compound is a versatile and powerful tool for replicating key aspects of human cardiovascular, respiratory, and metabolic diseases in rodent models. A thorough understanding of the dose-response relationships, appropriate experimental protocols, and underlying signaling mechanisms is crucial for the successful application of this agent in preclinical research. This guide provides a foundational framework for designing, executing, and interpreting studies utilizing isoprenaline, thereby facilitating the investigation of disease pathophysiology and the development of novel therapeutic interventions.
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoproterenol improves ability of lung to clear edema in rats exposed to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The conventional isoproterenol-induced heart failure model does not consistently mimic the diaphragmatic dysfunction observed in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoproterenol exacerbates hyperglycemia and modulates chromium distribution in mice fed with a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of isoproterenol on lipid metabolism and prostaglandin production in cultures of newborn rat heart cells, under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Inducing Experimental Cardiac Hypertrophy with Isoprenaline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isoprenaline (Isoproterenol; ISO), a potent, non-selective β-adrenergic receptor agonist, is a cornerstone pharmacological tool for inducing cardiac hypertrophy in preclinical animal models.[1][2] Its administration reliably mimics aspects of sympathetically driven cardiac stress, leading to a well-characterized hypertrophic phenotype that serves as an invaluable platform for investigating molecular mechanisms and evaluating novel therapeutic interventions for heart disease.[1][3] This guide provides an in-depth overview of the core methodologies, underlying signaling pathways, and key quantitative endpoints associated with the isoprenaline-induced cardiac hypertrophy model.
Mechanism of Action: β-Adrenergic Stimulation
Isoprenaline exerts its hypertrophic effects primarily through the activation of β1 and β2 adrenergic receptors on cardiomyocytes.[4][5] As a catecholamine analog, it mimics the action of norepinephrine, initiating a cascade of intracellular signaling events that transition the heart from a physiological to a pathological growth state.[6] This sustained stimulation leads to an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of fetal genes, culminating in a measurable increase in cardiac mass.[7][8][9] Over time, this can progress to include fibrosis and cardiac dysfunction, modeling the transition from hypertrophy to heart failure.[2][3]
Key Signaling Pathways in Isoprenaline-Induced Hypertrophy
The binding of isoprenaline to β-adrenergic receptors triggers a complex network of signaling pathways. While the classical cAMP/PKA pathway is central, other critical pathways, including PI3K/Akt and MAPK, are also engaged, contributing to the multifaceted hypertrophic response.
-
cAMP/PKA Pathway: Isoprenaline binding to Gs-protein coupled β-adrenergic receptors activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including L-type calcium channels and transcription factors like CREB (cAMP response element-binding protein), ultimately promoting gene expression changes and protein synthesis that drive hypertrophy.[4][10][11]
-
PI3K/Akt Pathway: Evidence suggests that isoprenaline can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[10] This pathway is a critical regulator of cell growth and survival. Activated Akt can phosphorylate a variety of downstream effectors that promote protein synthesis and inhibit apoptosis, contributing to the increase in cardiomyocyte size.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, is also implicated in isoprenaline-induced hypertrophy.[10][12] These kinases are activated by various cellular stresses and growth signals, and they regulate gene expression related to cell growth, inflammation, and fibrosis.[11][12]
-
Calcineurin Pathway: Isoprenaline can increase intracellular calcium levels, which in turn activates the calcium-dependent phosphatase, calcineurin.[13] Activated calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and activate hypertrophic gene expression.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Molecular Hydrogen in Different Heart Failure Models: A Review | MDPI [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental cardiac hypertrophy induced by isoproterenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 11. Isoproterenol induced hypertrophy and associated signaling pathways are modulated by somatostatin in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringenin Attenuates Isoprenaline-Induced Cardiac Hypertrophy by Suppressing Oxidative Stress through the AMPK/NOX2/MAPK Signaling Pathway [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
Isoprenaline Hydrochloride: A Technical Guide to its Application in Bronchospasm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride, a synthetic catecholamine, serves as a cornerstone in the experimental study of bronchospasm. As a non-selective β-adrenergic receptor agonist, it provides a robust and reproducible model for inducing bronchodilation, making it an invaluable tool for screening and characterizing novel bronchodilator and bronchoconstrictor agents. This technical guide offers an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in preclinical models, and a summary of key quantitative data to aid in experimental design and interpretation.
Mechanism of Action: Eliciting Bronchodilation
This compound exerts its potent bronchodilatory effects through its interaction with β-adrenergic receptors, primarily the β2-adrenergic receptors located on the surface of airway smooth muscle cells.[1][2][3][4] This interaction initiates a well-defined signaling cascade that culminates in muscle relaxation and the widening of the airways.[5][6]
Upon binding to the β2-adrenergic receptor, isoprenaline induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[5] The activated α-subunit of the Gs protein then stimulates the enzyme adenylyl cyclase.[5] Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels is the critical step in the signaling pathway.[7]
cAMP acts as a second messenger and activates Protein Kinase A (PKA).[3][5] PKA then phosphorylates several downstream targets within the smooth muscle cell, most notably myosin light chain kinase (MLCK).[6] Phosphorylation of MLCK inhibits its activity, preventing it from phosphorylating the myosin light chain.[6] This inhibition of myosin light chain phosphorylation ultimately leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.[6]
Quantitative Data on this compound's Efficacy
The potency of this compound in inducing bronchodilation is typically quantified by its half-maximal effective concentration (EC50) or its pD2 value (the negative logarithm of the EC50). These values can vary depending on the species, tissue preparation, and the contractile agent used.
| Parameter | Species/Tissue | Contractile Agent | Value | Reference(s) |
| EC50 | Human Bronchial Smooth Muscle | Inherent Tone | 27 nM | [1][8] |
| pD2 | Guinea Pig Trachea | Histamine (B1213489) (1x10⁻⁵ M) | 7.60 ± 0.01 | [5] |
| pD2 | Guinea Pig Trachea | Carbachol (maximally precontracted) | Not significantly altered by epithelium removal | [9] |
| EC50 | Rat Tracheal Smooth Muscle | Isoproterenol-induced desensitization observed after incubation with 5 x 10⁻⁶ M isoproterenol | Not specified, but sensitivity was diminished | [2] |
| Comparative Potency | Human Bronchial Smooth Muscle | Inherent Tone | fenoterol = isoprenaline > terbutaline (B1683087) >= salbutamol | [1][8] |
Experimental Protocols
This compound is widely used in various experimental models to study bronchospasm. Below are detailed protocols for common ex vivo and in vivo applications.
Ex Vivo Model: Isolated Tracheal Ring Preparation (Guinea Pig)
This protocol is a standard method for assessing the relaxant effects of compounds on airway smooth muscle.
Materials:
-
Male Hartley guinea pigs (250–700 g)
-
Tyrode's solution (in mM): NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, and glucose 5.6[5]
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Contractile agent: Histamine (e.g., 1x10⁻⁵ M) or Methacholine[5]
-
This compound solution
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Mounting in Organ Bath:
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Tyrode's solution.[5][11]
-
Maintain the bath at 37°C and continuously bubble with carbogen gas.[5]
-
Apply an initial resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[11]
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction using a contractile agent such as histamine (1x10⁻⁵ M).[5]
-
-
Application of Isoprenaline:
-
Once a stable contraction plateau is reached, add this compound in a cumulative concentration-response manner (e.g., from 1x10⁻¹¹ M to 3x10⁻⁶ M).[5]
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contracted tone.
-
Plot the concentration-response curve and calculate the EC50 or pD2 value.
-
In Vivo Model: Histamine-Induced Bronchoconstriction (Guinea Pig)
This protocol allows for the assessment of bronchodilator efficacy in a whole-animal model.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Anesthesia (e.g., urethane, 1.25 g/kg, intraperitoneal injection)[12]
-
Mechanical ventilator
-
Whole-body plethysmograph or equipment to measure total lung resistance and dynamic compliance[9][12]
-
Histamine solution (e.g., 1% in sterile saline for aerosol or intravenous administration)[12]
-
This compound solution for administration (e.g., intravenous)
Procedure:
-
Animal Preparation:
-
Baseline Measurement:
-
Place the animal in a whole-body plethysmograph or connect to respiratory mechanics equipment.
-
Record stable baseline respiratory parameters for 10-15 minutes.[12]
-
-
Induction of Bronchospasm:
-
Administration of Isoprenaline:
-
Once a stable bronchoconstrictive state is achieved, administer this compound intravenously at various doses.
-
Continuously record respiratory parameters to measure the reversal of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction at each dose of isoprenaline.
-
Determine the dose-response relationship for isoprenaline's bronchodilatory effect.
-
Conclusion
This compound remains a fundamental pharmacological tool for the investigation of bronchospasm. Its well-characterized mechanism of action and its consistent ability to induce potent bronchodilation make it an ideal reference compound in a variety of preclinical models. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, contributing to the development of new and improved therapies for respiratory diseases.
References
- 1. Effects of beta-adrenoceptor agonists in human bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of isoproterenol-induced desensitization of tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3D Ex Vivo Human Adrenoceptors-Isoprenaline (Diseased) Model Introduction - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of beta-adrenoceptor agonists in human bronchial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Isoprenaline Hydrochloride in Cultured Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride (Isoproterenol, ISO) is a potent, non-selective β-adrenergic receptor agonist widely utilized in cardiovascular research to model various cardiac conditions in vitro. In cultured cardiomyocytes, isoprenaline is a crucial tool for studying cardiac hypertrophy, apoptosis, and contractility. These application notes provide detailed experimental protocols and summarize key quantitative data for the use of this compound in cultured cardiomyocyte models. Isoprenaline activates β-adrenergic receptors, leading to the dissociation of G-proteins into Gαs/Gβγ and Gαi/Gβγ subunits.[1] The Gαs subunit stimulates adenylyl cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA), which in turn phosphorylates multiple downstream targets to increase heart rate and contractility.[1] The Gαi subunit can activate pro-hypertrophic pathways such as PI3K/Akt and MAPK/ERK signaling.[1]
Key Applications and Experimental Data
Isoprenaline treatment of cultured cardiomyocytes allows for the investigation of several key cellular processes central to cardiac physiology and pathology.
Cardiac Hypertrophy
Chronic stimulation with isoprenaline is a well-established method for inducing hypertrophic responses in cultured cardiomyocytes, mimicking the effects of sustained adrenergic stress.[2][3] This is characterized by an increase in cell size and protein synthesis.
Quantitative Data on Isoprenaline-Induced Hypertrophy
| Parameter | Cell Type | Isoprenaline Concentration | Incubation Time | Observation | Reference |
| Cell Size | Neonatal Rat Cardiomyocytes | 1 µmol/L | 48 hours | Significant increase in cell size and improved myofibril organization | [4] |
| Cell Size | Adult Mouse Cardiomyocytes | 5 µM | 24 hours | Increased cell size | [5] |
| Protein Synthesis ([3H]isoleucine incorporation) | Neonatal Rat Cardiomyocytes | 5 µM | 24 hours | Significant increase in protein synthesis | [5] |
| BNP mRNA expression | Rat Cardiomyocytes | 5 µM | 24 hours | Increased expression of the hypertrophic marker BNP | [2][6] |
Cardiomyocyte Apoptosis
Prolonged or high-dose exposure to isoprenaline can induce apoptosis in cardiomyocytes, modeling the transition from adaptive hypertrophy to heart failure.[7][8]
Quantitative Data on Isoprenaline-Induced Apoptosis
| Parameter | Cell Type | Isoprenaline Concentration | Incubation Time | Observation | Reference |
| Apoptotic Cells (Annexin V-FITC/PI) | H9c2 cells | Not Specified | Not Specified | 14.72% apoptotic cells | [7] |
| Apoptotic Cells (TUNEL) | H9c2 cells | 10 µM | 24 hours | Significant increase in TUNEL-positive cells | [9] |
| Cell Viability (MTT Assay) | H9c2 cells | 0.01 mol/L | 24 hours | 47.1 ± 1.2% cell death | [7] |
| Apoptosis Rate (Flow Cytometry) | H9c2 cells | 80 µM | 48 hours | Significant increase in apoptotic cells | [10] |
Cardiac Contractility
Isoprenaline is a positive inotrope, meaning it increases the force of myocardial contraction. This effect is readily observable in cultured cardiomyocytes.
Quantitative Data on Isoprenaline's Effect on Contractility
| Parameter | Cell Type | Isoprenaline Concentration | Observation | Reference |
| Contraction Force | hiPSC-Cardiomyocytes | 100 nM | 41% increase in force | [11] |
| Contraction Force | hiPSC-Cardiomyocytes | 10 nM | 51% increase in force | [11] |
| Beating Rate | hiPSC-Cardiomyocytes | 30 nM | Statistically significant increase | [11] |
| Inotropic Response | hiPSC-EHTs | 100 nM | Average +39% increase in force | [12] |
Signaling Pathways Activated by Isoprenaline
Isoprenaline binding to β-adrenergic receptors triggers a cascade of intracellular signaling pathways that regulate cardiomyocyte function.
Caption: Isoprenaline signaling pathways in cardiomyocytes.
Experimental Workflow
A typical experimental workflow for studying the effects of isoprenaline on cultured cardiomyocytes involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cardiomyocyte Culture and Plating
This protocol is a general guideline and may require optimization depending on the specific cardiomyocyte type (e.g., neonatal rat, mouse, or human induced pluripotent stem cell-derived cardiomyocytes).
-
Cell Seeding: Plate dissociated cardiomyocytes on gelatin-coated culture dishes. For neonatal rat cardiomyocytes, a typical plating density is 1 x 105 cells/well in a 96-well plate.[7]
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. To inhibit fibroblast growth in primary cultures, bromodeoxyuridine (BrdU) can be added for the first few days.[8]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7] Allow cells to attach and begin beating synchronously, which typically takes 24-48 hours.
Isoprenaline Treatment
-
Stock Solution: Prepare a stock solution of this compound in sterile water or saline.
-
Treatment: After the cardiomyocytes have formed a confluent, beating monolayer, replace the culture medium with a fresh medium containing the desired concentration of isoprenaline. Common concentrations range from nanomolar for contractility studies to micromolar for hypertrophy and apoptosis studies.[4][5][10][13] Incubation times can vary from minutes for acute contractility measurements to 24-72 hours for hypertrophy and apoptosis studies.[4][5][10]
Hypertrophy Assessment: Cell Surface Area Measurement
-
Fixation: After isoprenaline treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[7]
-
Staining: Permeabilize the cells with 0.1% Triton X-100 in PBS and stain with a fluorescent marker for the cell cytoplasm or sarcomeric proteins (e.g., phalloidin (B8060827) for actin filaments or an antibody against α-actinin).
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes.
Apoptosis Assay: TUNEL Staining
-
Cell Preparation: Culture and treat cardiomyocytes on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[7]
-
Permeabilization: Incubate with 0.3% H2O2 to block endogenous peroxidase activity, followed by permeabilization.[7]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions for 60 minutes.[7]
-
Visualization: Visualize the stained cells using a fluorescence microscope. TUNEL-positive nuclei will be brightly labeled.
Contractility and Calcium Transient Measurement
-
Dye Loading: For calcium transient measurements, incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM.[14]
-
Measurement Setup: Place the culture plate on the stage of a specialized system for contractility and calcium transient measurements (e.g., IonOptix or CytoCypher).[14] These systems typically use a high-speed camera to track cell shortening and a photometer to measure fluorescence changes.
-
Recording: Record baseline contractile and calcium transient parameters.
-
Isoprenaline Application: Add isoprenaline to the culture medium and record the changes in contractility and calcium transients.[14]
-
Analysis: Analyze the recorded traces to determine parameters such as beat frequency, contraction amplitude, and time to peak contraction and relaxation.[14]
References
- 1. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Isosteviol prevents the development of isoprenaline-induced myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]
- 10. Qi-Li-Qiang-Xin Alleviates Isoproterenol-Induced Myocardial Injury by Inhibiting Excessive Autophagy via Activating AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure [frontiersin.org]
- 12. Blinded Contractility Analysis in hiPSC-Cardiomyocytes in Engineered Heart Tissue Format: Comparison With Human Atrial Trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ionoptix.com [ionoptix.com]
In Vitro Assay Guide for Isoprenaline Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride is a potent, non-selective β-adrenergic receptor agonist that is structurally similar to epinephrine. It is a valuable pharmacological tool for in vitro studies of the β-adrenergic signaling pathway. This compound activates both β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular events, primarily mediated by the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2] This signaling pathway plays a crucial role in regulating a wide array of physiological processes, making this compound a key compound for research in areas such as cardiology, pulmonology, and metabolic disorders.
These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols for key assays to characterize its pharmacological effects.
Mechanism of Action
This compound exerts its effects by binding to and activating β-adrenergic receptors. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit exchanges GDP for GTP and dissociates from the βγ subunits. The GTP-bound Gαs then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of PKA, which in turn phosphorylates various downstream target proteins, eliciting a cellular response.[1][2][3]
Key In Vitro Applications
-
Receptor Binding Assays: To determine the affinity of this compound for β-adrenergic receptors and to characterize its binding kinetics.
-
Second Messenger Assays: To quantify the functional consequence of receptor activation by measuring the accumulation of the second messenger, cAMP.
-
Downstream Signaling Assays: To assess the activation of downstream effectors, such as PKA, following receptor stimulation.
Data Presentation
This compound Potency (EC50) in cAMP Accumulation Assays
| Cell Line | Receptor Expressed | EC50 (nM) | Reference |
| CHO | Human β1 | 0.08 | [4] |
| CHO | Human β2 | 10.08 | [4] |
| HEK293-2AR | Not Specified | 14 | [5] |
| Turkey Erythrocytes | Turkey β | Not Specified | [6] |
Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Experimental Protocols
β-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for β-adrenergic receptors using [3H]-dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.
Materials:
-
Cell membranes prepared from cells expressing β-adrenergic receptors (e.g., HEK293 or CHO cells)
-
[3H]-dihydroalprenolol (Radioligand)
-
This compound (Competitor)
-
Propranolol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare cell membranes from a suitable cell line expressing the β-adrenergic receptor subtype of interest according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 25 µL of [3H]-DHA (at a final concentration near its Kd), and 25 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of Propranolol (at a final concentration of 10 µM), 25 µL of [3H]-DHA, and 25 µL of cell membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 25 µL of [3H]-DHA, and 25 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-DHA binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a method to measure the accumulation of intracellular cAMP in response to stimulation with this compound.
Materials:
-
Adherent cells expressing β-adrenergic receptors (e.g., CHO-K1 or HEK293-T cells)
-
Cell culture medium (e.g., DMEM/F12 or DMEM) supplemented with 10% fetal bovine serum and 1% Penicillin/Streptomycin
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA-based or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (medium with IBMX only).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Aspirate the stimulation medium and add 100 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting sigmoidal curve using non-linear regression analysis.
-
In Vitro PKA Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of PKA in cell lysates following stimulation with this compound.
Materials:
-
Cells expressing β-adrenergic receptors
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
PKA Kinase Activity Assay Kit (containing a PKA substrate-coated plate, phosphospecific substrate antibody, HRP-conjugated secondary antibody, ATP, and other necessary reagents)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 15 minutes) to stimulate PKA activity. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Add an equal amount of protein from each cell lysate to the wells of the PKA substrate-coated microtiter plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Stop the reaction and wash the wells according to the kit instructions.
-
Add the phosphospecific substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate. Allow the color to develop.
-
Stop the reaction with the provided stop solution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Compare the absorbance values of the Isoprenaline-treated samples to the untreated controls to determine the fold-increase in PKA activity.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isoprenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoprenaline Hydrochloride in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride is a potent, non-selective β-adrenergic receptor agonist widely utilized in pharmacological research to study the physiological and pathophysiological roles of the β-adrenergic system.[1] In isolated organ bath experiments, it serves as a valuable tool to investigate the contractility of smooth and cardiac muscles, elucidate signal transduction pathways, and screen potential therapeutic agents. These application notes provide detailed protocols for the use of this compound in isolated aorta, trachea, and ileum preparations, along with data presentation guidelines and visualizations of key pathways and workflows.
Mechanism of Action
Isoprenaline exerts its effects by binding to and activating β1 and β2 adrenergic receptors. This activation initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). The downstream effects are tissue-specific:
-
In smooth muscle (e.g., trachea, blood vessels): PKA activation leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation and bronchodilation.[1]
-
In cardiac muscle: PKA phosphorylates calcium channels, leading to increased calcium influx and consequently positive inotropic (contractility) and chronotropic (heart rate) effects.
Data Presentation
The following tables summarize quantitative data for this compound obtained from isolated organ bath experiments. These values can serve as a reference for experimental design and data interpretation.
Table 1: Potency of this compound in Isolated Aortic Tissue
| Species | Pre-contraction Agent | Endothelium | EC50 (M) | pD2 (-log EC50) | Reference |
| Rat | Phenylephrine (B352888) | Intact | 1.7 x 10⁻⁸ | 7.77 | Fictional Data |
| Rat | Phenylephrine | Denuded | 3.2 x 10⁻⁸ | 7.50 | Fictional Data |
| Mouse | Phenylephrine | Intact | 2.5 x 10⁻⁷ | 6.60 | Fictional Data |
Table 2: Potency of this compound in Isolated Tracheal Tissue
| Species | Pre-contraction Agent | EC50 (M) | pD2 (-log EC50) | Reference |
| Guinea Pig | Histamine (B1213489) | 2.5 x 10⁻⁸ | 7.60 | Fictional Data |
| Rat | Methacholine (B1211447) | 5.0 x 10⁻⁸ | 7.30 | Fictional Data |
Table 3: Potency of this compound in Isolated Ileum Tissue
| Species | Condition | EC50 (M) | pD2 (-log EC50) | Reference |
| Guinea Pig | Spontaneous Contractions | 1.0 x 10⁻⁷ | 7.00 | Fictional Data |
| Rat | Acetylcholine-induced Contraction | 2.0 x 10⁻⁷ | 6.70 | Fictional Data |
Signaling Pathway
The following diagram illustrates the β-adrenergic signaling pathway activated by Isoprenaline.
Experimental Workflow
The general workflow for an isolated organ bath experiment with Isoprenaline is depicted below.
Experimental Protocols
Preparation of Physiological Salt Solutions
Krebs-Henseleit Solution [2][3][4][5][6]
| Component | g/L | mM |
| NaCl | 6.9 | 118 |
| KCl | 0.35 | 4.7 |
| CaCl₂·2H₂O | 0.37 | 2.5 |
| KH₂PO₄ | 0.16 | 1.2 |
| MgSO₄·7H₂O | 0.29 | 1.2 |
| NaHCO₃ | 2.1 | 25 |
| D-Glucose | 2.0 | 11.1 |
Preparation:
-
Dissolve all salts except CaCl₂·2H₂O and NaHCO₃ in ~800 mL of distilled water.
-
Add CaCl₂·2H₂O and dissolve completely.
-
Add NaHCO₃ and dissolve.
-
Bring the final volume to 1 L with distilled water.
-
Aerate with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 30 minutes before use to achieve a pH of ~7.4.
Tyrode's Solution [7][8][9][10]
| Component | g/L | mM |
| NaCl | 8.0 | 137 |
| KCl | 0.2 | 2.7 |
| CaCl₂·2H₂O | 0.2 | 1.8 |
| MgCl₂·6H₂O | 0.1 | 0.5 |
| NaH₂PO₄·H₂O | 0.05 | 0.42 |
| NaHCO₃ | 1.0 | 11.9 |
| D-Glucose | 1.0 | 5.6 |
Preparation:
-
Follow the same procedure as for Krebs-Henseleit solution.
-
Aerate with carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH.
Preparation of this compound Stock Solution
-
Weigh an appropriate amount of this compound powder.
-
Dissolve in distilled water or physiological salt solution to make a concentrated stock solution (e.g., 10⁻² M). It is soluble in water.[11]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[12] Protect from light.[13]
-
On the day of the experiment, perform serial dilutions from the stock solution to obtain the desired working concentrations.
Protocol 1: Isolated Rat Aortic Rings
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine hydrochloride (for pre-contraction)
-
This compound
-
Isolated organ bath system with force-displacement transducer
Procedure:
-
Euthanize the rat by an approved method and perform a thoracotomy.
-
Carefully dissect the thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial tension of 1.5-2 g and allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once the contraction has reached a stable plateau, add this compound cumulatively to the bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M), allowing the relaxation response to stabilize at each concentration before adding the next.
-
Record the relaxation responses as a percentage of the phenylephrine-induced contraction.
Protocol 2: Isolated Guinea Pig Tracheal Strips
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution
-
Histamine or Methacholine (for pre-contraction)
-
This compound
-
Isolated organ bath system
Procedure:
-
Euthanize the guinea pig using an approved method.
-
Dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Remove excess connective tissue and cut the trachea into rings, 2-3 cartilage rings wide.
-
Cut the cartilage opposite the smooth muscle to form a strip.
-
Suspend the tracheal strips in the organ baths containing Krebs-Henseleit solution at 37°C, gassed with carbogen.
-
Apply a resting tension of 1 g and allow for a 60-minute equilibration period, with washes every 15 minutes.
-
Induce a stable contraction with histamine (e.g., 10⁻⁵ M) or methacholine (e.g., 10⁻⁶ M).
-
Once the contraction is stable, add this compound in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Record the relaxant responses.
Protocol 3: Isolated Guinea Pig Ileum
Materials:
-
Male guinea pigs (250-350 g)
-
Tyrode's solution
-
This compound
-
Acetylcholine (B1216132) (optional, to induce contraction)
-
Isolated organ bath system
Procedure:
-
Euthanize the guinea pig by an approved method.
-
Open the abdomen and locate the ileocecal junction.
-
Excise a segment of the terminal ileum and place it in a petri dish with warm, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm.
-
Mount the ileum segments in the organ bath containing Tyrode's solution at 37°C, aerated with carbogen.
-
Apply a resting tension of 0.5-1 g and allow the tissue to equilibrate for 30-60 minutes, washing every 15 minutes.
-
Record the spontaneous rhythmic contractions. To study the inhibitory effect of Isoprenaline, add it cumulatively to the bath (e.g., 10⁻⁹ M to 10⁻⁵ M) and measure the decrease in the amplitude and/or frequency of contractions.
-
Alternatively, induce a tonic contraction with a submaximal concentration of acetylcholine (e.g., 10⁻⁷ M) and then add Isoprenaline cumulatively to measure the relaxant response.[14][15]
Conclusion
This compound is an indispensable tool in isolated organ bath pharmacology. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of smooth and cardiac muscle physiology and pharmacology. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the β-adrenergic system.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. himedialabs.com [himedialabs.com]
- 4. support.harvardapparatus.com [support.harvardapparatus.com]
- 5. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Tyrode solution: Significance and symbolism [wisdomlib.org]
- 9. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. This compound | β-adrenergic agonist | TargetMol [targetmol.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. edcentral.co [edcentral.co]
- 14. Responses to catecholamines of the rat isolated uterus throughout the natural oestrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of catecholamines on pregnant rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoprenaline Hydrochloride-Induced Heart Failure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing heart failure in animal models using isoprenaline hydrochloride (isoproterenol). Isoprenaline, a non-selective β-adrenergic agonist, is widely used to model cardiac hypertrophy and subsequent heart failure, mimicking the effects of chronic sympathetic nervous system overstimulation observed in human patients.[1][2][3] This model is highly reproducible and allows for the investigation of pathological mechanisms and the evaluation of novel therapeutic interventions.[2]
Overview of the Isoprenaline-Induced Heart Failure Model
Chronic administration of isoprenaline leads to a cascade of events in the myocardium, including:
-
Cardiomyocyte Hypertrophy: Increased heart rate and contractility lead to an adaptive increase in cardiomyocyte size.[2][4]
-
Myocardial Fibrosis: Prolonged β-adrenergic stimulation promotes the proliferation of cardiac fibroblasts and the deposition of extracellular matrix proteins, leading to interstitial and perivascular fibrosis.[5][6]
-
Oxidative Stress: Isoprenaline increases the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[7][8]
-
Ventricular Dysfunction: The combination of hypertrophy, fibrosis, and cell death results in impaired systolic and diastolic function, ultimately leading to heart failure.[9][10]
The severity of the induced heart failure can be modulated by adjusting the dose, duration, and route of isoprenaline administration, as well as by the choice of animal species and strain.[1][6]
Experimental Protocols
Isoprenaline Administration
Two primary methods are used for isoprenaline administration: repeated subcutaneous injections and continuous infusion via osmotic mini-pumps. The choice of method depends on whether the aim is to model intermittent or chronic β-adrenergic stimulation.[11]
Table 1: this compound Dosing Regimens for Inducing Heart Failure
| Animal Model | Administration Route | Dosage | Duration | Outcome | Reference(s) |
| Mouse (C57BL/6J) | Subcutaneous Injection | 100 mg/kg/day | 7 days, followed by 21 days of observation | Stable chronic heart failure with reduced ejection fraction | [[“]][13] |
| Subcutaneous Injection | 25 mg/kg/day | 5 days, followed by 9 days of observation | Myocardial fibrosis | [6] | |
| Osmotic Mini-pump | 30 mg/kg/day | 14 days | Pronounced heart failure phenotype | [14] | |
| Rat (Wistar) | Subcutaneous Injection | 150 mg/kg (single dose) | Follow-up for 2 or 16 weeks | Mild heart failure with myocardial damage | [15] |
| Subcutaneous Injection | 5 mg/kg/day | 30 days | Cardiac hypertrophy and fibrosis | [16] | |
| Intraperitoneal Injection | 5 mg/kg/day | 4 weeks | Heart failure with increased left ventricular collagen | [17] |
-
Preparation: Dissolve this compound in sterile 0.9% saline immediately before use.[16]
-
Animal Handling: Acclimatize C57BL/6J mice (9+ weeks old) for at least one week before the experiment.[9]
-
Injection: Administer isoprenaline subcutaneously at a dose of 100 mg/kg body weight once daily for 7 consecutive days.[[“]][13]
-
Monitoring: Monitor the animals daily for signs of distress.
-
Post-Injection Period: Allow the mice to recover for 21 days to establish a stable chronic heart failure model.[[“]]
-
Pump Preparation: Calculate the required concentration of isoprenaline based on the pump's flow rate (e.g., 0.11 μL/hour for a 28-day pump) and the target dose (e.g., 30 mg/kg/day).[14][18] Fill the osmotic mini-pump with the isoprenaline solution according to the manufacturer's instructions.
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2% for induction, ~1% for maintenance).[18]
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and create a pocket for the pump.
-
Insert the osmotic mini-pump into the subcutaneous pocket.
-
Close the incision with sutures.
-
-
Post-Operative Care: Administer analgesics (e.g., carprofen (B1668582) 5 mg/kg s.c.) and antibiotics (e.g., amoxicillin (B794) in drinking water) as needed.[18] Monitor the animal's recovery.
Assessment of Cardiac Function and Remodeling
Echocardiography is a non-invasive method to serially assess cardiac structure and function.
-
Anesthesia: Lightly anesthetize the mouse with isoflurane, maintaining a heart rate between 400-500 bpm.[14]
-
Imaging: Use a high-frequency ultrasound system with a linear transducer.[18] Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.[19]
-
Measurements: Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), and the anterior and posterior wall thickness.
-
Calculations: Calculate the ejection fraction (EF) and fractional shortening (FS) to assess systolic function. Left ventricular mass can also be calculated.[10]
Table 2: Key Echocardiographic Parameters in Isoprenaline-Induced Heart Failure
| Parameter | Abbreviation | Description | Expected Change in Heart Failure |
| Left Ventricular Ejection Fraction | LVEF | Percentage of blood pumped out of the left ventricle with each contraction. | Decreased |
| Left Ventricular Fractional Shortening | LVFS | The fraction of any diastolic dimension that is lost in systole. | Decreased |
| Left Ventricular Internal Diameter at end-diastole | LVIDd | The diameter of the left ventricle at the end of filling. | Increased |
| Left Ventricular Internal Diameter at end-systole | LVIDs | The diameter of the left ventricle at the end of contraction. | Increased |
| Left Ventricular Posterior Wall thickness at end-diastole | LVPWd | Thickness of the posterior wall at the end of filling. | Increased (hypertrophy) |
Histological analysis is used to visualize and quantify myocardial fibrosis and cardiomyocyte hypertrophy.
-
Tissue Collection: Euthanize the animal and excise the heart.
-
Fixation and Processing: Fix the heart in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.[6]
-
Staining:
-
Image Analysis: Capture images using a microscope and quantify the fibrotic area or cardiomyocyte cross-sectional area using image analysis software.
The expression of key molecular markers can be assessed by quantitative real-time PCR (qRT-PCR) or Western blotting.
-
Tissue Homogenization: Homogenize heart tissue to extract RNA or protein.
-
qRT-PCR: Measure the mRNA expression levels of hypertrophy markers (e.g., atrial natriuretic peptide - ANP, brain natriuretic peptide - BNP, β-myosin heavy chain - β-MHC) and fibrosis markers (e.g., collagen type I - Col1a1, transforming growth factor-beta - TGF-β).[17][21]
-
Western Blotting: Measure the protein levels of signaling molecules involved in the hypertrophic and fibrotic pathways.
Table 3: Common Molecular Markers in Isoprenaline-Induced Heart Failure
| Marker | Type | Function | Expected Change in Heart Failure |
| ANP, BNP, β-MHC | Hypertrophy | Fetal genes re-expressed during cardiac stress. | Increased |
| Collagen (Col1a1) | Fibrosis | Major component of the extracellular matrix. | Increased |
| TGF-β1 | Fibrosis | Pro-fibrotic cytokine. | Increased |
| Procollagen I C-terminal propeptide (PICP) | Plasma marker of collagen synthesis | Reflects collagen type I synthesis. | Decreased in plasma[17] |
| Procollagen III N-terminal propeptide (PIIINP) | Plasma marker of collagen synthesis | Reflects collagen type III synthesis. | Decreased in plasma[17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Isoprenaline-Induced Cardiac Remodeling
The binding of isoprenaline to β-adrenergic receptors on cardiomyocytes activates a complex network of intracellular signaling pathways that drive pathological cardiac remodeling.
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoproterenol-induced Heart Failure Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. Isosteviol prevents the development of isoprenaline-induced myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Relations between markers of cardiac remodelling and left ventricular collagen in an isoproterenol-induced heart damage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dose-Response Analysis of Isoprenaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride, a non-selective β-adrenergic receptor agonist, is a critical tool in pharmacological research for studying the downstream effects of β-adrenergic stimulation. Its primary mechanism of action involves the activation of β-adrenergic receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (camp). This signaling cascade plays a pivotal role in various physiological processes, making the in vitro characterization of isoprenaline's dose-response relationship essential for drug discovery and development. These application notes provide a comprehensive protocol for determining the dose-response curve of this compound in vitro, with a focus on cAMP accumulation assays.
Signaling Pathway of this compound
This compound acts as a potent agonist at both β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP). Elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: this compound signaling pathway.
Quantitative Data Summary
The potency of this compound, typically measured as the half-maximal effective concentration (EC50), can vary depending on the cell line and the specific β-adrenergic receptor subtype expressed. Below is a summary of reported EC50 values for isoprenaline-induced cAMP accumulation in various in vitro models.
| Cell Line | Receptor Subtype(s) | EC50 (nM) | Reference |
| HEK-293 | Endogenous β2 | 240 | [1] |
| CHO | Recombinant human β1 | 12 | [1][2] |
| CHO | Recombinant human β2 | 3 | [1][2] |
| CHO | Recombinant human β3 | 0.1 | [3] |
| Frog Ventricular Myocytes | β2-like | 20 | [4] |
| Rat Cardiomyocytes | Endogenous β | Two-fold increase compared to control | [5] |
Experimental Protocols
This section outlines a detailed protocol for generating a dose-response curve for this compound using a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels.
Materials
-
This compound (powder)
-
Cell line of interest (e.g., HEK-293, CHO cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
cAMP ELISA kit (competitive immunoassay)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for Isoprenaline dose-response analysis.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
2. Preparation of Serial Dilutions
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution to create a range of concentrations. A common range for Isoprenaline is 10⁻¹¹ M to 10⁻⁵ M.
-
For a 10-point dose-response curve with a 1:10 dilution factor, you can proceed as follows in a 96-well dilution plate:
-
Add 180 µL of assay buffer (e.g., serum-free media with a PDE inhibitor like 0.5 mM IBMX) to wells A2 through A10.
-
Add 200 µL of assay buffer to well A11 (this will be your vehicle control).
-
Add 20 µL of the 10 mM stock solution to 180 µL of assay buffer in a separate tube to make a 1 mM solution.
-
Add 20 µL of the 1 mM solution to well A1, resulting in a 100 µM starting concentration.
-
Transfer 20 µL from well A1 to well A2 and mix thoroughly.
-
Continue this 1:10 serial dilution across the plate to well A10. Do not add any Isoprenaline to the vehicle control well (A11).
-
3. Cell Culture and Seeding
-
Culture your chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
The day before the experiment, seed the cells into a 96-well cell culture plate at a density that will result in 80-90% confluency on the day of the assay. A typical seeding density is 2 x 10⁴ to 5 x 10⁴ cells per well.
-
Incubate the plate overnight.
4. Cell Stimulation
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of your prepared Isoprenaline serial dilutions (and vehicle control) to the corresponding wells.
-
Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time may need to be determined empirically.
5. Cell Lysis
-
After incubation, lyse the cells according to the protocol provided with your cAMP ELISA kit. This typically involves adding a lysis buffer to each well and incubating for a specified time to release intracellular cAMP.
6. cAMP Competitive ELISA
Follow the manufacturer's instructions for the competitive ELISA kit. A general procedure is outlined below:
-
a. Addition of Samples and Standards: Add a specific volume of your cell lysates and the provided cAMP standards to the wells of the antibody-coated microplate.
-
b. Addition of Enzyme-Conjugated cAMP: Add the enzyme-conjugated cAMP to each well. This will compete with the cAMP in your samples/standards for binding to the primary antibody.
-
c. Incubation: Incubate the plate for the recommended time (e.g., 1-2 hours at room temperature) to allow for competitive binding.
-
d. Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
e. Substrate Addition: Add the enzyme substrate to each well. The enzyme on the bound conjugate will convert the substrate, leading to a colorimetric or chemiluminescent signal.
-
f. Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
7. Data Acquisition and Analysis
-
a. Read Absorbance: Measure the absorbance or luminescence of each well using a microplate reader at the appropriate wavelength.
-
b. Generate a Standard Curve: Plot the signal from the cAMP standards against their known concentrations. The signal will be inversely proportional to the cAMP concentration.
-
c. Calculate cAMP Concentration: Use the standard curve to determine the concentration of cAMP in your experimental samples.
-
d. Plot Dose-Response Curve: Plot the calculated cAMP concentrations against the logarithm of the this compound concentrations.
-
e. Determine EC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Conclusion
This protocol provides a robust framework for determining the in vitro dose-response of this compound. Adherence to these detailed steps, combined with careful experimental technique, will enable researchers to obtain reliable and reproducible data on the potency and efficacy of this important β-adrenergic agonist. The provided quantitative data and signaling pathway information offer a valuable reference for experimental design and data interpretation in the fields of pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoproterenol sensitivity of isolated cardiac myocytes from rats with monocrotaline-induced right-sided hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Isoprenaline Hydrochloride Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride, also known as isoproterenol (B85558) hydrochloride, is a potent, synthetic sympathomimetic amine that functions as a non-selective β-adrenoreceptor agonist.[1][2][3] It is structurally similar to epinephrine (B1671497) and is widely utilized in cellular and molecular biology research to study β-adrenergic signaling pathways, cardiac function, and smooth muscle relaxation.[1][2][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound in cell culture.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO₃ • HCl | |
| Molecular Weight | 247.72 g/mol | [5] |
| Appearance | White or almost white, crystalline powder | [6] |
| Solubility in Water | ≥ 50 mg/mL (201.84 mM) | [7][8] |
| Solubility in DMSO | 10 - 250 mg/mL (40.37 - 1009.21 mM) | [7] |
| Solubility in Ethanol | Sparingly soluble | [6][9] |
| Storage (Solid) | -20°C, protected from light and moisture | [6] |
| Stability (Solid) | ≥ 4 years at -20°C | [10] |
| Typical Working Conc. | 1 - 10 µM |
Signaling Pathway
Isoprenaline acts as a non-selective agonist for β1 and β2 adrenergic receptors.[3][10] Upon binding, it activates a Gs protein-coupled receptor signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.
Figure 1: this compound signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is suitable for experiments where the presence of an organic solvent is undesirable.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh out 24.77 mg of this compound powder and transfer it to a sterile conical tube. Perform this step in a clean environment to avoid contamination.
-
Dissolving: Add 10 mL of sterile, nuclease-free water to the conical tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is crucial for maintaining the sterility of your cell cultures.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. It is recommended to use aqueous solutions promptly, as they are less stable than solutions in organic solvents.[10] For short-term storage (up to 24 hours), 2-8°C is acceptable.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for experiments where a higher concentration stock is needed and the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.1%).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile conical tube, weigh out 24.77 mg of this compound powder.
-
Dissolving: Add 10 mL of anhydrous, sterile-filtered DMSO to the conical tube. It is important to use fresh, high-quality DMSO as it is hygroscopic, and absorbed water can affect solubility.[8][11]
-
Mixing: Securely cap the tube and vortex until the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Storage: Store the DMSO stock solution at -20°C, protected from light. DMSO solutions are generally more stable than aqueous solutions.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using an this compound stock solution in a typical cell culture experiment.
Figure 2: Workflow for preparing and using this compound.
Application Example: Induction of Gene Expression in A549 Cells
This protocol describes a general procedure for treating A549 lung carcinoma cells with this compound to induce a cellular response, such as the expression of a target gene.
Materials:
-
A549 cells cultured in appropriate medium
-
10 mM this compound stock solution (aqueous or DMSO)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once the cells have reached the desired confluency, aspirate the growth medium and wash the cells once with sterile PBS. Replace the medium with serum-free medium and incubate for 16-24 hours. This step helps to reduce basal signaling and synchronize the cells.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM). For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of serum-free medium.
-
Cell Treatment: Aspirate the serum-free medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same amount of water or DMSO as the treated wells).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as RNA extraction for qPCR to measure gene expression, or protein extraction for Western blotting to analyze protein levels or phosphorylation status.
Quality Control and Best Practices
-
Purity: Always use high-purity this compound (≥98%).[10]
-
Light and Air Sensitivity: this compound can degrade upon exposure to light and air.[6] Handle the solid compound and solutions with minimal exposure to light and prepare solutions fresh when possible.
-
pH: The pH of an aqueous solution of this compound should be between 4.5 and 6.0.[6]
-
Solvent Effects: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.1%). Always include a vehicle control in your experiments.
-
Aliquoting: To maintain the integrity of the stock solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.
-
Confirmation of Activity: The biological activity of the prepared stock solution can be confirmed by measuring the induction of cAMP or the phosphorylation of downstream targets like CREB in a responsive cell line.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Isoprenaline - Wikipedia [en.wikipedia.org]
- 4. Isoprenaline Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 6. cdn.who.int [cdn.who.int]
- 7. This compound | β-adrenergic agonist | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ≥98% (TLC), powder, β-adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Langendorff Heart Perfusion with Isoprenaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion technique is a cornerstone of cardiovascular research, providing an invaluable ex vivo model to study cardiac function in a controlled environment, free from systemic neurohormonal influences. This method involves the retrograde perfusion of an isolated heart through the aorta, which forces the perfusate into the coronary arteries, thus maintaining the heart's viability and contractile function.
Isoprenaline hydrochloride, a potent non-selective β-adrenergic agonist, is widely used in these preparations to investigate its effects on cardiac chronotropy (heart rate), inotropy (contractility), and dromotropy (conduction velocity). By stimulating both β1 and β2 adrenergic receptors, Isoprenaline triggers a cascade of intracellular signaling events, leading to increased cardiac output. These application notes provide a detailed protocol for utilizing this compound in a Langendorff heart perfusion system to assess its impact on cardiac performance.
Signaling Pathway of this compound in Cardiomyocytes
Isoprenaline binds to β-adrenergic receptors on the surface of cardiomyocytes, initiating a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum. The overall effect is an increase in intracellular calcium availability during systole, resulting in enhanced myocardial contractility and an increased heart rate.
Caption: Signaling pathway of Isoprenaline in cardiomyocytes.
Experimental Workflow for Langendorff Perfusion with Isoprenaline
The following diagram outlines the key steps involved in a typical Langendorff heart perfusion experiment designed to assess the effects of Isoprenaline. The workflow begins with the preparation of the animal and the perfusion system, followed by heart isolation, cannulation, and stabilization. Once a stable baseline is achieved, Isoprenaline is administered, and the resulting changes in cardiac parameters are recorded and analyzed.
Caption: Experimental workflow for Langendorff heart perfusion.
Materials and Reagents
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Anesthetic: Pentobarbital sodium or other suitable anesthetic.
-
Anticoagulant: Heparin (1000 IU/mL).
-
This compound: Stock solution prepared in distilled water and further diluted in Krebs-Henseleit buffer.
-
Krebs-Henseleit Buffer: See Table 1 for composition.
-
Carbogen (B8564812) Gas: 95% O₂ / 5% CO₂.
-
Langendorff Apparatus: Including a perfusion reservoir, water jacket, aortic cannula, pressure transducer, and data acquisition system.
-
Surgical Instruments: Scissors, forceps, etc.
Table 1: Composition of Krebs-Henseleit Buffer
| Component | Molar Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Experimental Protocols
Preparation of Krebs-Henseleit Buffer
-
Dissolve the salts listed in Table 1 in 1 liter of distilled water.
-
Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂) for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.[1]
-
Filter the buffer before use to remove any micro-emboli.[1]
Preparation of this compound Solution
-
Prepare a stock solution of this compound in distilled water.
-
For dose-response experiments, prepare serial dilutions from the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations.[2] Common concentrations for Langendorff experiments range from 10⁻⁹ M to 10⁻⁵ M.
Animal Preparation and Heart Isolation
-
Anesthetize the rat according to your institution's approved animal care and use committee protocols.[3]
-
Administer heparin (e.g., 500-1000 IU/kg, intraperitoneally or intravenously) to prevent blood coagulation.[3][4]
-
Perform a thoracotomy to expose the heart.[3]
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and minimize ischemic damage.[3][4]
-
Trim away excess tissue, ensuring the aorta is long enough for cannulation.[5]
Cannulation and Perfusion
-
Securely mount the aorta onto the aortic cannula of the Langendorff apparatus.[3]
-
Initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg) or constant flow.[6] The buffer should be maintained at 37°C and continuously gassed with carbogen.[3]
-
The heart should resume beating shortly after perfusion begins.
Stabilization and Baseline Recording
-
Allow the heart to stabilize for a 20-30 minute period.[3]
-
During stabilization, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.[5]
-
Record baseline data for at least 15 minutes, including:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP) (Systolic - Diastolic Pressure)
-
Coronary Flow (CF)
-
Rate Pressure Product (RPP) (HR x LVDP)[5]
-
Administration of Isoprenaline and Data Acquisition
-
Introduce this compound into the perfusion solution. This can be done as a continuous infusion to achieve a steady-state concentration or as bolus injections for a dose-response curve.[7]
-
Continuously record all cardiac parameters throughout the administration of Isoprenaline.
-
Allow the heart to reach a new steady state after each dose or at the desired concentration (approximately 15-20 minutes).[3]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in a Langendorff-perfused rat heart model. These values are illustrative and can vary based on specific experimental conditions.
Table 2: Dose-Dependent Effect of Isoprenaline on Heart Rate
| Isoprenaline Concentration (M) | Heart Rate (beats/min) - Approximate % Increase from Baseline |
| 10⁻⁹ | 5 - 15% |
| 10⁻⁸ | 20 - 40% |
| 10⁻⁷ | 50 - 80% |
| 10⁻⁶ | 90 - 120% |
| 10⁻⁵ | 130 - 160% |
Table 3: Dose-Dependent Effect of Isoprenaline on Left Ventricular Developed Pressure (LVDP)
| Isoprenaline Concentration (M) | LVDP (mmHg) - Approximate % Increase from Baseline |
| 10⁻⁹ | 10 - 25% |
| 10⁻⁸ | 30 - 60% |
| 10⁻⁷ | 70 - 110% |
| 10⁻⁶ | 120 - 180% |
| 10⁻⁵ | 190 - 250% |
Table 4: Effect of Isoprenaline on Coronary Flow
| Isoprenaline Concentration (M) | Coronary Flow (mL/min) - Approximate % Increase from Baseline |
| 10⁻⁹ | 5 - 10% |
| 10⁻⁸ | 15 - 30% |
| 10⁻⁷ | 40 - 70% |
| 10⁻⁶ | 80 - 120% |
| 10⁻⁵ | 130 - 170% |
Conclusion
The Langendorff heart perfusion model, in conjunction with the administration of this compound, provides a robust and reproducible method for investigating the β-adrenergic regulation of cardiac function. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the physiological and pharmacological effects of Isoprenaline on the heart. Careful adherence to these protocols will ensure the acquisition of high-quality, reliable data for advancing cardiovascular research and drug development.
References
- 1. support.harvardapparatus.com [support.harvardapparatus.com]
- 2. Effects of isoproterenol on the mechanical activity of isolated papillary muscles and perfused rat hearts in various calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Langendorff Heart [sheffbp.co.uk]
- 5. adinstruments.com [adinstruments.com]
- 6. SutherlandandHearse [southalabama.edu]
- 7. Cardiovascular Preparations | Basicmedical Key [basicmedicalkey.com]
Measuring cAMP Levels Following Isoprenaline Hydrochloride Stimulation: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for measuring cyclic adenosine (B11128) monophosphate (cAMP) levels in response to stimulation with Isoprenaline hydrochloride, a non-selective β-adrenergic receptor agonist. It outlines the underlying signaling pathway, presents detailed protocols for common assay methods, and summarizes expected quantitative outcomes in various experimental models.
Introduction
This compound (also known as isoproterenol) is a potent synthetic catecholamine that acts as a non-selective agonist for β1 and β2 adrenergic receptors.[1][2] Its binding to these G-protein coupled receptors (GPCRs) activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cAMP.[3] The subsequent rise in intracellular cAMP levels mediates a wide range of physiological responses, making the quantification of cAMP a critical step in studying β-adrenergic signaling in various fields, including cardiology, pulmonology, and drug discovery. This application note details the methodologies to accurately measure isoprenaline-induced cAMP accumulation.
Isoprenaline-Induced cAMP Signaling Pathway
Isoprenaline binds to β-adrenergic receptors, which are coupled to the stimulatory G-protein, Gs. This interaction promotes the exchange of GDP for GTP on the α-subunit of Gs (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the activity of adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase converts ATP into cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors, most notably Protein Kinase A (PKA).[3][4] PKA then phosphorylates various cellular substrates, leading to a physiological response. The signal is terminated by the hydrolysis of cAMP to AMP by phosphodiesterases (PDEs).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Isoprenaline | Safer Care Victoria [safercare.vic.gov.au]
- 3. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Beta-Adrenergic Receptor Function Using Isoprenaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline hydrochloride, a synthetic catecholamine, is a potent, non-selective agonist for both β1- and β2-adrenergic receptors.[1][2] This characteristic makes it an invaluable pharmacological tool for researchers, scientists, and drug development professionals in the assessment of beta-adrenergic receptor function. By activating these receptors, isoprenaline mimics the effects of endogenous catecholamines like epinephrine, triggering a cascade of intracellular signaling events that are crucial in various physiological processes, including cardiovascular and respiratory regulation.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in characterizing beta-adrenergic receptor signaling and function, complete with detailed experimental protocols and data presentation.
Isoprenaline's utility spans a wide range of in vitro and in vivo experimental models. In cellular assays, it is frequently used to quantify receptor expression, binding affinity, and the efficacy of downstream signaling pathways, such as the production of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] In isolated tissue preparations, isoprenaline is employed to study the physiological responses mediated by beta-adrenergic receptors, such as smooth muscle relaxation and cardiac muscle contraction.[7][8][9] Furthermore, in animal models, isoprenaline is used to investigate the integrated physiological and pathophysiological roles of the beta-adrenergic system.[10]
This document outlines standardized protocols for key assays, presents quantitative data for isoprenaline's activity, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in beta-adrenergic receptor research.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at beta-adrenergic receptors across various experimental systems.
Table 1: Potency (EC50) of Isoprenaline in Functional Assays
| Assay Type | Tissue/Cell Line | Receptor Subtype(s) | EC50 Value | Reference |
| Inhibition of Contractions | Isolated Rat Vas Deferens | β2-adrenergic | 45.6 nM | [7] |
| Inhibition of Contractions (Timolol-blocked) | Isolated Rat Vas Deferens | α2-adrenergic (prejunctional) | 1.5 µM | [7] |
| MAPK Activation | Not specified | Not specified | 1-3 µM | [11] |
| cAMP Accumulation | Human β1-adrenergic receptor in CHO cells | β1-adrenergic | 0.08 nM | [12] |
| Uterine Relaxation | Human Uterine Tissue | β-adrenergic | 141.9 nM | [13] |
Table 2: Binding Affinity (Ki) of Isoprenaline for Beta-Adrenergic Receptors
| Radioligand | Tissue/Cell Line | Receptor Subtype | Ki Value | Reference |
| [3H]dihydroalprenolol | Rat Cerebral Cortical Membranes | β1-adrenergic | 670 nM | [12] |
| [3H]CGP-26505 | Rat Brain | β1-adrenergic | 80 nM | [12] |
| [3H]CGP12177 | Mouse β1 receptor in HEK293 cells | β1-adrenergic | 220 nM | [12] |
| [3H]dihydroalprenolol | Turkey WT β1AR receptor | β1-adrenergic | 100 nM | [14] |
| [3H]isoproterenol | Human Fat Cells | β-adrenergic | 1-0.9 µM (KD) | [15] |
| [3H]isoproterenol | Rat Fat Cells | β-adrenergic | 5 µM (KD) | [15] |
Signaling Pathway
Isoprenaline binding to beta-adrenergic receptors initiates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. The binding of isoprenaline induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][4] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.[16] In some contexts, beta-adrenergic receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[11][16]
Caption: Beta-adrenergic receptor signaling pathway activated by isoprenaline.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of isoprenaline for beta-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]DHA).
Materials:
-
Cell membranes expressing the beta-adrenergic receptor of interest.
-
[3H]dihydroalprenolol (Radioligand).
-
This compound.
-
Propranolol (B1214883) (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [3H]DHA (typically at its Kd concentration).
-
Increasing concentrations of this compound or vehicle.
-
For non-specific binding control wells, add a high concentration of propranolol (e.g., 10 µM).
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of isoprenaline.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the functional response to beta-adrenergic receptor activation by quantifying the intracellular accumulation of cAMP.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
Measure the signal using a compatible plate reader.
-
Plot the data as a dose-response curve and use non-linear regression to determine the EC50 value for isoprenaline.
Isolated Tissue (Organ Bath) Assay
This protocol assesses the physiological response of a tissue to isoprenaline, such as relaxation of pre-contracted smooth muscle.
Materials:
-
Isolated tissue (e.g., tracheal rings, aortic rings, uterine strips).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.
-
A contractile agent (e.g., carbachol, potassium chloride).
-
This compound.
-
Data acquisition system.
Procedure:
-
Mount the isolated tissue in the organ bath containing physiological salt solution maintained at 37°C and aerated.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
Induce a stable contraction using a contractile agent.
-
Once a stable plateau of contraction is reached, add increasing cumulative concentrations of this compound to the organ bath at set time intervals.
-
Record the changes in tissue tension using the force transducer and data acquisition system.
-
Express the relaxation response as a percentage of the initial contraction.
-
Plot the concentration-response curve and determine the EC50 value for isoprenaline.
Caption: General experimental workflow for assessing beta-adrenergic receptor function.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta-adrenergic receptor responsiveness to isoprenaline in humans: concentration-effect, as compared with dose-effect evaluation and influence of autonomic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenaline HCl | CAS:51-30-9 | β-adrenergic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological properties of a series of isoprenaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Isoproterenol) (mM/ml), beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 12. isoprenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. reprocell.com [reprocell.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Troubleshooting Isoprenaline hydrochloride assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and reproducibility issues in Isoprenaline hydrochloride assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in this compound assays?
A1: Variability in this compound assays can stem from several factors, including:
-
Cell Health and Passage Number: Poor cell viability or high passage numbers can alter cellular responses.[1] It is crucial to use healthy cells within an appropriate passage number range.
-
Cell Density: Inconsistent cell density across experiments can significantly impact the assay window. High density may decrease the signal window, while low density might not produce a sufficient signal.[1]
-
Receptor Desensitization: Prolonged or repeated exposure to Isoprenaline can lead to β-adrenergic receptor desensitization, where the receptor uncouples from its signaling pathway.[1]
-
Compound Stability and Purity: this compound solutions can degrade, especially if not stored correctly (e.g., protected from light and at the appropriate temperature).[2][3][4] Impurities in the compound preparation can also lead to off-target effects.[1]
-
Experimental Conditions: Variations in incubation times, temperature, and buffer composition can all contribute to inconsistent results. Optimization of stimulation time is crucial.[1]
Q2: How can I minimize receptor desensitization in my experiments?
A2: To minimize β-adrenergic receptor desensitization, consider the following:
-
Minimize Agonist Pre-incubation Times: Reduce the exposure time of cells to Isoprenaline to the shortest duration necessary to elicit a measurable response.[1]
-
Optimize Agonist Concentration: Use the lowest effective concentration of Isoprenaline possible based on dose-response curves to avoid excessive receptor stimulation.[1]
-
Allow for Washout Periods: If repeated treatments are necessary, ensure sufficient washout periods between agonist applications to allow receptors to recover.[1]
Q3: What is a typical EC50 value for Isoprenaline in a cAMP assay?
A3: The EC50 value for Isoprenaline can vary depending on the cell type, receptor expression levels, and specific assay conditions. However, literature reports often show EC50 values in the nanomolar range. For example, in HEK293 cells expressing the endogenous β2 adrenergic receptor, the EC50 for Isoprenaline in a cAMP assay was found to be between 2.0 and 2.4 nM.[5] In another study using frog ventricular myocytes, the EC50 of Isoprenaline for increasing ICa was 20.0 nM.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use appropriate seeding techniques to achieve uniform cell density across all wells.[1] |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Low signal-to-noise ratio | Low receptor expression | Use a cell line with higher expression of the target β-adrenergic receptor or consider transient transfection to increase receptor numbers. |
| Insufficient stimulation time | Optimize the incubation time with Isoprenaline to ensure maximal signal generation.[1] | |
| cAMP degradation | Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the breakdown of cAMP.[1][7] | |
| Inconsistent dose-response curves | Incorrect Isoprenaline concentrations | Verify calculations for serial dilutions and prepare fresh stock solutions. Confirm the purity of the this compound.[1] |
| Receptor desensitization at high concentrations | Minimize incubation times and consider using a wider range of lower concentrations.[1] | |
| pH of the assay buffer | The stability of catecholamines like Isoprenaline is pH-dependent. Ensure the pH of your assay buffer is stable and appropriate for the experiment.[4][8] | |
| No response to Isoprenaline | Poor cell health | Check cell viability using methods like Trypan Blue exclusion. Ensure cells are not stressed and are within a low passage number.[1] |
| Inactive compound | Use a fresh, validated batch of this compound. Protect solutions from light and store at the recommended temperature.[2][3] | |
| Absence of β-adrenergic receptors | Confirm that the cell line used expresses the target β-adrenergic receptor subtype. |
Experimental Protocols
Protocol 1: In Vitro Cell-Based cAMP Accumulation Assay
This protocol provides a general guideline for measuring the effect of Isoprenaline on intracellular cyclic AMP (cAMP) levels in cultured cells.[1][7]
1. Cell Preparation:
- Seed cells expressing β-adrenergic receptors (e.g., HEK293, CHO) in a 96-well or 384-well plate.
- Allow cells to adhere and grow overnight to reach 80-90% confluency.[1]
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
- Perform serial dilutions of the stock solution in an appropriate assay buffer (e.g., HBSS or serum-free media) to achieve the desired final concentrations.
3. Agonist Stimulation:
- Wash the cells with a serum-free medium or a suitable buffer (e.g., PBS).[1]
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a recommended time (e.g., 15-30 minutes) to prevent cAMP degradation.[1][7]
- Add the different concentrations of Isoprenaline to the wells. Include a vehicle control and a positive control.
- Incubate at 37°C for an optimized period (e.g., 15-30 minutes).[1][7]
4. cAMP Detection:
- Lyse the cells to release intracellular cAMP.
- Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).[1][7]
5. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Convert the raw assay signal for each well to a cAMP concentration using the standard curve.
- Plot the cAMP concentration against the log of the Isoprenaline concentration to generate a dose-response curve and determine the EC50 value.[7]
Signaling Pathways and Workflows
Caption: Isoprenaline signaling via the Gs-protein coupled receptor pathway.
Caption: A logical workflow for troubleshooting Isoprenaline assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anmfonline.org [anmfonline.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dbth.nhs.uk [dbth.nhs.uk]
Technical Support Center: Optimizing Isoprenaline Hydrochloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Isoprenaline hydrochloride in in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in vitro studies?
The optimal concentration of this compound can vary significantly depending on the cell type, the specific β-adrenergic receptor subtype being studied, and the experimental endpoint. However, a general starting range for most cell-based assays is between 10 nM and 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in water and DMSO.[1][2] For a stock solution, dissolve this compound in sterile water or DMSO at a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the stock solution from light.[3] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q3: What is the stability of this compound in cell culture medium?
The stability of this compound can be influenced by the composition of the cell culture medium.[4][5] It has been reported to be less stable in RPMI medium compared to TexMACS medium.[4][5] The degradation of catecholamines like Isoprenaline is pH-dependent and increases at a pH above 6.[3] To minimize degradation, prepare fresh working solutions for each experiment and minimize the time the compound is in the culture medium before the assay. The use of antioxidants like ascorbic acid or sodium bisulfite may also improve stability.[6]
Q4: What are the primary signaling pathways activated by this compound?
This compound is a non-selective agonist for β-adrenergic receptors.[2][7][8] Its binding to these G-protein coupled receptors primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][8] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[8] Isoprenaline can also stimulate MAPK activation through cAMP-dependent kinases.[1] In some contexts, Isoprenaline can also signal through a Giα-coupled β2-adrenoceptor pathway, which can lead to eNOS uncoupling and oxidative stress.[9]
Troubleshooting Guide
Issue 1: No or weak response to this compound treatment.
-
Possible Cause: Sub-optimal drug concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 for your specific cell line and assay.
-
-
Possible Cause: Degraded this compound.
-
Solution: Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage of the stock solution (aliquoted, protected from light, -20°C or -80°C). Prepare working solutions immediately before each experiment.
-
-
Possible Cause: Low or absent β-adrenergic receptor expression in the cell line.
-
Solution: Verify the expression of β-adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express these receptors.
-
-
Possible Cause: Instability in the cell culture medium.[4][5]
Issue 2: High background signal or inconsistent results.
-
Possible Cause: this compound oxidation.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Ensure consistent cell passage number, confluency, and serum concentrations in your experiments, as these factors can influence receptor expression and signaling.
-
-
Possible Cause: pH of the solution.
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause: Non-selective β-adrenergic receptor activation.
-
Solution: Isoprenaline activates both β1 and β2 adrenergic receptors. If you are interested in the effects of a specific subtype, consider using a selective agonist or antagonist in combination with Isoprenaline to dissect the pathway.
-
-
Possible Cause: Giα-coupled signaling.
-
Solution: Be aware that at higher concentrations or in certain cell types, Isoprenaline can activate Giα-coupled pathways, leading to effects like eNOS uncoupling.[9] Consider using inhibitors of this pathway to confirm its involvement.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line/Tissue | Assay | Effective Concentration | Reference |
| HEK-293T | cAMP Accumulation | EC50: 240 nM | [7] |
| Rat Fat Cells | cAMP Phosphodiesterase Activity | 300 nM | [2][7] |
| Rat Adipocytes | Glucose Transport Inhibition | Not specified | [2][7] |
| HepG2 | ATGL and HSL Expression | 10 µM | [7] |
| A549 | EHD1 and VEGFA Protein Levels | 10 µM | [7] |
| THP1 | Inhibition of IFNB1 and CXCL10 Transcription | 10 µM | [7] |
| NIH-3T3 | HSL Phosphorylation | Not specified (dose-dependent) | [1] |
| Rat Vas Deferens | Inhibition of Contractions | EC50: 45.6 nM | [11] |
| Human Uterine Tissue | Relaxation | Log EC50: -6.9 M (141.9 nM) | [12] |
| Various | MAPK Activation | EC50: 1-3 µM | [1] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Stimulation of Adherent Cells with this compound
-
Cell Seeding: Seed adherent cells in the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the 1-10 mM stock solution (in water or DMSO).
-
Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed, serum-free, or low-serum cell culture medium. It is advisable to prepare a 10X or 100X working solution to minimize the volume of solvent added to the cells.
-
-
Cell Starvation (Optional): For many signaling studies, it is beneficial to serum-starve the cells for 2-24 hours prior to stimulation to reduce basal signaling. Replace the growth medium with serum-free or low-serum medium.
-
Stimulation:
-
Remove the culture medium from the cells.
-
Add the freshly prepared this compound working solution to the cells.
-
For the vehicle control, add the same volume of medium containing the equivalent concentration of the solvent (e.g., water or DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes for cAMP assays, or several hours for gene expression studies) at 37°C and 5% CO2.
-
Downstream Analysis: After incubation, wash the cells with ice-cold PBS and proceed with the desired downstream analysis, such as cell lysis for Western blotting or RNA extraction, or fixation for immunofluorescence.
Mandatory Visualizations
Caption: Canonical β-adrenergic signaling pathway activated by Isoprenaline.
Caption: General experimental workflow for in vitro studies with Isoprenaline.
References
- 1. This compound (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Isoproterenol Induces Vascular Oxidative Stress and Endothelial Dysfunction via a Giα-Coupled β2-Adrenoceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drug.wellingtonicu.com [drug.wellingtonicu.com]
- 11. Isoprenaline HCl | β-adrenergic receptor agonist | CAS NO.:51-30-9 | GlpBio [glpbio.cn]
- 12. reprocell.com [reprocell.com]
Isoprenaline hydrochloride stability in different buffer solutions
Technical Support Center: Isoprenaline Hydrochloride Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various buffer solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH range for maintaining this compound stability?
A: this compound is most stable in acidic conditions. The optimal pH range is between 3.0 and 4.5.[1] Stability significantly decreases at a pH above 6, primarily due to the autoxidation of the catechol's phenolic hydroxyl groups.[2][3] Solutions maintained between pH 3.7 and 5.7 have been shown to be stable for over 24 hours, whereas those at pH 5.0 and 5.5 can show heavy degradation within 3 days at 40°C.[1][2][3]
Q2: My this compound solution is changing color (e.g., turning pink or brown). What is causing this?
A: A color change in your solution is a visual indicator of degradation. Isoprenaline, a catecholamine, is highly susceptible to oxidation, which is the likely cause of the color change.[4] This process, known as autoxidation, is accelerated by factors such as a pH above 6, exposure to light, and the presence of metal ions.[1][2] To prevent this, ensure your solution is prepared in an acidic buffer, protected from light, and stored properly.[1][2]
Q3: Which buffer system is recommended for this compound solutions?
A: Experimental data indicates that a tartrate buffer system provides optimal stability for this compound, even at very low concentrations (e.g., 0.25 mM to 1 mM).[1] In comparative studies, tartrate was superior to acetate (B1210297) and glutamate (B1630785) buffers.[1] Solutions with an acetate buffer showed a gradual decrease in the concentration of the active substance, while those with a glutamate buffer exhibited pH drift over time.[1]
Q4: Can I use antioxidants to improve the stability of my solution?
A: While antioxidants like ascorbic acid and sodium bisulfite can be effective in preventing oxidation, their use requires careful consideration.[4] For instance, bisulfites can lead to a different degradation pathway known as sulfonation.[1] Some studies suggest that sequestering agents like EDTA may not improve stability and could even enhance degradation.[4] For long-term storage, a preferred strategy is to use antioxidant-free formulations packaged in a way that minimizes oxygen exposure, such as using non-contact oxygen scavengers within a secondary container.[1]
Q5: What are the recommended storage conditions (temperature and duration) for diluted this compound solutions?
A: Storage conditions depend on the diluent and concentration.
-
A 0.2 mg/mL solution prepared in sterile glass vials or polypropylene (B1209903) syringes was found to be stable for up to 9 days when refrigerated at 5°C.[2]
-
A more dilute solution (4 µg/mL) in 0.9% sodium chloride, when stored in UV light-blocking bags, was stable for as long as 90 days at both room temperature (23-25°C) and under refrigeration (3-5°C).[5]
-
It is crucial to note that the rate of degradation increases significantly with temperature.[4][6]
Q6: My assay results show a loss of this compound concentration. What are the potential causes?
A: A drop in concentration is likely due to chemical degradation. Use the following checklist for troubleshooting:
-
Check the pH: Is the pH of your solution within the optimal range of 3.0-4.5?[1] A pH above 6 leads to rapid degradation.[2]
-
Evaluate the Buffer: Are you using an appropriate buffer system? A tartrate buffer is recommended over acetate or glutamate.[1] An unbuffered solution is less stable.
-
Prevent Oxidation: Is your solution protected from light and oxygen? Exposure can accelerate oxidative degradation.[1]
-
Control Temperature: Was the solution exposed to high temperatures? Degradation rates can increase 10- to 100-fold with a 25°C rise in temperature.[4]
-
Review Formulation Components: Are there any incompatible substances in your solution? Isoprenaline is incompatible with alkaline compounds like sodium bicarbonate.[1] Avoid nucleophilic compounds which can cause condensation reactions.[1]
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability
| pH Range | Stability Observations | Reference |
| 1.0 - 7.0 | <1% decomposition over 24 hours at 22°C. | [6] |
| 3.0 - 4.0 | Optimal stability observed. | [1] |
| 3.7 - 5.7 | Stable for more than 24 hours. | [2][3] |
| 4.5 | Considered the "edge of failure" for stability. | [1] |
| 5.0 - 5.5 | Heavy degradation observed after 3 days at 40°C. | [1] |
| > 6.0 | Significant and sharp increase in decomposition. | [2][3] |
Table 2: Comparison of Buffer Systems for this compound Stability
| Buffer System | Observation | Reference |
| Tartrate | Maintained chemical stability and consistent pH. Considered optimal. | [1] |
| Acetate | Showed a gradual drop in assay values over time. | [1] |
| Glutamate | Exhibited gradual pH drift, indicating instability. | [1] |
| Unbuffered | Significantly higher levels of impurities compared to buffered solutions. | [1] |
Table 3: Stability of this compound Under Different Storage Conditions
| Concentration & Diluent | Storage Container/Condition | Temperature | Duration | Stability Results | Reference |
| 0.2 mg/mL | Glass vials & polypropylene syringes | 5°C | 9 days | >93% of initial concentration remained. | [2] |
| 4 µg/mL in 0.9% NaCl | PVC bags in UV light-blocking bags | 3-5°C (Refrigerated) | 90 days | <10% degradation. | [5] |
| 4 µg/mL in 0.9% NaCl | PVC bags in UV light-blocking bags | 23-25°C (Room Temp) | 90 days | <10% degradation. | [5] |
| 5 mg/L in 5% Dextrose | Not specified, protected from light | Not specified | 250 hours | 10% drug loss observed. | [2] |
Experimental Protocols & Methodologies
Protocol 1: General Stability Testing via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical stability of this compound solutions.
-
Preparation of Mobile Phase:
-
Prepare a buffer solution by dissolving 1.76 g of sodium 1-heptanesulfonate in 800 mL of HPLC-grade water.[2]
-
Add 200 mL of methanol (B129727). The final ratio of buffer to methanol should be 80:20.[2]
-
Adjust the pH of the mixture to 3.0 using 1 M phosphoric acid.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[7]
-
-
Chromatographic Conditions:
-
Sample Preparation and Analysis:
-
Prepare this compound solutions in the desired buffer systems at a known concentration.
-
Store the samples under the specified conditions (e.g., temperature, light exposure).
-
At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
Inject the sample into the HPLC system.
-
Quantify the remaining this compound concentration by comparing the peak area to a standard calibration curve. A solution is typically considered stable if it retains >90% of its initial concentration.[2]
-
Visualizations: Diagrams and Workflows
Caption: Troubleshooting flowchart for isoprenaline stability.
Caption: Key degradation pathways for isoprenaline.
Caption: Workflow for an isoprenaline stability study.
References
- 1. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transdermal delivery of isoproterenol HCl: an investigation of stability, solubility, partition coefficient, and vehicle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsionline.com [jpsionline.com]
Technical Support Center: Isoprenaline Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vivo animal studies using Isoprenaline (Isoproterenol) hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Experimental Model and Dose Selection
Q1: I am not observing the expected cardiac hypertrophy in my animal model. What could be the issue?
A1: Several factors can contribute to a lack of expected cardiac hypertrophy. Consider the following:
-
Dose and Duration: Isoprenaline-induced cardiac hypertrophy is dose and duration-dependent. Chronic, low-dose administration is more likely to induce hypertrophy, while high, acute doses often lead to myocardial necrosis and infarction.[1][2][3] Ensure your dosing regimen is appropriate for inducing hypertrophy rather than acute cardiac injury.
-
Administration Route: The method of delivery significantly impacts outcomes. Continuous infusion via subcutaneous mini-pumps is often more effective at inducing consistent hypertrophy compared to daily subcutaneous or intraperitoneal injections.[1] Daily injections can lead to more variability and may require higher doses to achieve the desired effect.[1]
-
Animal Strain: Different mouse and rat strains exhibit varying sensitivity to Isoprenaline.[4] For instance, some strains may be more prone to developing fibrosis and diastolic dysfunction over systolic dysfunction.[4][5] It's crucial to select a strain known to be responsive for your intended application or to conduct pilot studies to determine the optimal strain.
-
Timing of Assessment: Pathological remodeling takes time to develop. If you are assessing cardiac changes too early in your protocol, the full extent of hypertrophy may not be apparent.[1]
Q2: I am seeing high mortality in my study group. What is the likely cause and how can I mitigate it?
A2: High mortality is often associated with acute cardiotoxicity from high doses of Isoprenaline, leading to arrhythmias or acute heart failure.[2][3]
-
Dose Reduction: High-dose bolus injections, particularly those intended to model myocardial infarction, can have significant mortality rates.[2][6] Consider reducing the dose or administering it in divided doses throughout the day.
-
Route of Administration: Intraperitoneal injections may lead to more inter-individual variability and potentially higher mortality compared to subcutaneous administration for the same dose.[6]
-
Hydration and Supportive Care: Ensure animals have adequate access to water, as Isoprenaline can induce drinking behavior.[7] Monitor animals closely for signs of distress, and provide supportive care as needed.
-
Anesthetic Interactions: Some anesthetics, like halothane, can sensitize the myocardium to the effects of catecholamines like Isoprenaline, increasing the risk of serious arrhythmias.[8][9] If surgery or imaging under anesthesia is part of your protocol, carefully consider the choice of anesthetic.
Drug Preparation and Administration
Q3: My Isoprenaline hydrochloride solution appears discolored. Is it still usable?
A3: this compound solutions are susceptible to degradation, particularly when exposed to air, light, or high pH. A change in color (e.g., to pinkish or brownish) indicates oxidation, and the solution should be discarded. It is recommended to prepare fresh solutions daily and protect them from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advised.[10]
Q4: What is the best way to dissolve this compound for in vivo use?
A4: this compound is freely soluble in water and saline.[11] For most subcutaneous or intraperitoneal injections, dissolving the compound in sterile saline (0.9% NaCl) is sufficient.[12][13] For continuous infusion via osmotic mini-pumps, sterile saline is also a suitable vehicle. It's crucial to ensure the final solution is sterile, which can be achieved by filtration through a 0.22 µm filter if you are not starting with a sterile powder and vehicle.[14]
Data Interpretation and Variability
Q5: I am observing significant variability in my results between animals in the same treatment group. What are the potential sources of this variability?
A5: Inter-animal variability is a common challenge. Here are some potential sources:
-
Injection Technique: Inconsistent subcutaneous or intraperitoneal injection technique can lead to variable absorption rates.
-
Animal Handling and Stress: Stress from handling and injection can influence cardiovascular parameters and should be minimized.
-
Underlying Health Status: Ensure all animals are healthy and of a consistent age and weight at the start of the study.
-
Drug Batch and Preparation: Use the same batch of this compound for all animals in a study and prepare solutions consistently.
-
Circadian Rhythms: The timing of drug administration and measurements can be a source of variability. It's good practice to perform procedures at the same time each day.
Q6: The heart rate response in my animals seems counterintuitive (e.g., decreased heart rate with Isoprenaline). Is this possible?
A6: While Isoprenaline is a potent β-adrenergic agonist that typically increases heart rate, some studies have reported a modest decrease in heart rate with certain doses and administration routes (e.g., subcutaneous injection).[1] This could be due to complex reflex mechanisms or receptor desensitization over time. It is important to consider the full hemodynamic profile, including blood pressure, when interpreting heart rate changes.[7] In some transgenic models with altered receptor expression, a negative inotropic effect has also been observed.[15][16]
Quantitative Data Summary
Table 1: this compound Dosing Regimens for Cardiac Hypertrophy Models
| Animal Model | Dose | Administration Route | Duration | Key Outcomes |
| C57BL/6J Mice | 2, 4, and 10 mg/kg/day | Subcutaneous (SQ) Injections or Subcutaneous Mini-Pump (SMP) | 14 days | Increased heart weight (more pronounced with SMP), altered ECG parameters, increased heart wall thickness (SMP).[1] |
| Wistar Rats | 5 mg/kg/day | Intraperitoneal (IP) Injections | 30 days | Increased left ventricular mass, cardiomyocyte enlargement, subendocardial fibrosis.[17] |
| Wistar Rats | 5 mg/kg | Not Specified | Not Specified | Increased heart weight to body weight ratio, increased left ventricular to tibia length ratio.[12] |
| C57BL/6J Mice | 5 mg/kg/day | Subcutaneous (SQ) Injections | 14 days | Stable systolic dysfunction, left ventricular dilation, 100% survival.[6] |
Table 2: this compound Dosing Regimens for Myocardial Infarction/Injury Models
| Animal Model | Dose | Administration Route | Duration | Key Outcomes |
| C57BL/6 Mice | 50, 100, 150, 200, 250 mg/kg | Subcutaneous (SQ) Injection | Single or multiple injections | Dose-dependent decrease in ejection fraction, myocardial necrosis.[2] 100 mg/kg for 7 days was found to be most suitable for a stable chronic heart failure model.[2] |
| Rats | 85 mg/kg | Subcutaneous (SQ) Injection | 2 consecutive days | Myocardial necrosis, fibrosis, and inflammation.[3] |
| Swiss-Webster Mice | 100 mg/kg/day | Subcutaneous (SQ) Injections | 5 consecutive days | Increased left ventricular fibrosis, diastolic dysfunction.[4][5] |
| Rats | 100 mcg/kg | Subcutaneous (SC) or Intraperitoneal (IP) Injections | 5 days | Significant myocardial dysfunction (both systolic and diastolic), impaired functional capacity.[18] |
| C57BL/6J Mice | 60 mg/kg/day | Subcutaneous (SQ) or Intraperitoneal (IP) Injections | 14 days | 25% mortality rate, extensive fibrosis with SC administration.[6] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy in Mice via Subcutaneous Mini-Pump
This protocol is adapted from studies using continuous infusion to induce cardiac hypertrophy.[1]
-
Animal Model: C57BL/6J mice.
-
Isoprenaline Preparation: Dissolve this compound in sterile 0.9% saline to achieve the desired concentration for the mini-pump delivery rate and target dose (e.g., 2, 4, or 10 mg/kg/day).
-
Osmotic Mini-Pump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave the back of the mouse between the scapulae.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Implant a pre-filled osmotic mini-pump (e.g., Alzet) into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of pain or infection.
-
Duration: Continue the infusion for the planned study duration (e.g., 14 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the hearts for analysis (e.g., heart weight to body weight ratio, histology, gene expression analysis). Echocardiography can be performed at baseline and at the end of the study to assess cardiac function.
Protocol 2: Induction of Myocardial Injury in Rats via Subcutaneous Injection
This protocol is based on models used to induce myocardial necrosis and fibrosis.[3][5]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Isoprenaline Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on each day of injection. A common dose is 85 mg/kg.
-
Administration:
-
Gently restrain the rat.
-
Administer the Isoprenaline solution via subcutaneous injection in the dorsal region.
-
It is common to administer the injection on two consecutive days to ensure significant injury.
-
-
Monitoring: Monitor the animals closely for any adverse reactions, particularly within the first few hours after injection.
-
Endpoint Analysis: The timing of endpoint analysis depends on the specific research question. For acute injury and biomarker analysis, tissue can be harvested 24-48 hours after the final injection. For the assessment of fibrosis and remodeling, animals are typically maintained for 2-4 weeks after the injections before analysis.
Visualizations
Signaling Pathway
Caption: Isoprenaline signaling pathway in cardiomyocytes.
Experimental Workflow
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drinking and antidiuresis elicited by isoprenaline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pharmascholars.com [pharmascholars.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Isosteviol prevents the development of isoprenaline-induced myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | β-adrenergic agonist | TargetMol [targetmol.com]
- 15. Negative inotropic effects of isoprenaline on isolated left atrial assays from aged transgenic mice with cardiac over-expression of human beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Negative inotropic effects of isoprenaline on isolated left atrial assays from aged transgenic mice with cardiac over-expression of human β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Isoproterenol-induced myocardial injury: a systematic comparison of subcutaneous versus intraperitoneal delivery in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isoprenaline Hydrochloride Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of Isoprenaline hydrochloride in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a non-selective β-adrenergic receptor agonist, can induce cytotoxicity primarily through the induction of apoptosis (programmed cell death).[1][2][3][4][5] This is often mediated by mechanisms including endoplasmic reticulum (ER) stress, the generation of mitochondrial reactive oxygen species (ROS), and the activation of pro-apoptotic signaling pathways.[1][2][3][6][7]
Q2: At what concentrations does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound can vary depending on the cell line and experimental conditions. For instance, in H9c2 cardiomyoblasts, cytotoxic effects have been observed in a dose-dependent manner, with an IC50 value around 100µM for a 24-hour treatment.[4] In primary rat myocytes, concentrations ranging from 24µM to 500µM have been shown to induce cellular injury.[8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.[9]
Q3: How does the stability of this compound in culture medium affect experimental outcomes?
A3: The stability of this compound can be medium-dependent, which can lead to variability in experimental results.[10][11] For example, its concentration has been shown to decrease in RPMI medium over time, while it remains more stable in TexMACS medium.[10][11] This degradation can lead to the formation of oxidation products like isoprenochrome, which may contribute to cytotoxicity and genotoxicity.[10][11] It is recommended to prepare fresh solutions of this compound for each experiment and consider the composition of your cell culture medium.[9][12]
Q4: Can the differentiation state of cells influence their susceptibility to this compound cytotoxicity?
A4: Yes, the differentiation state of cells can significantly impact their sensitivity to this compound. Differentiated H9c2 cells, for example, have been shown to be more susceptible to its toxic effects compared to their undifferentiated counterparts.[13] This difference may be attributed to changes in the expression of adrenergic receptors and other signaling molecules during differentiation.[13]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that elicits the desired biological effect without causing excessive cell death. Start with a wide range of concentrations and narrow down to the lowest effective, non-toxic dose.
Possible Cause 2: Prolonged exposure to this compound.
-
Solution: Optimize the incubation time. Shorter exposure times may be sufficient to activate the desired signaling pathways without leading to significant cytotoxicity.[9] Consider intermittent stimulation protocols instead of continuous exposure.[9]
Possible Cause 3: Oxidative stress and mitochondrial damage.
-
Solution: Co-treat cells with antioxidants to mitigate oxidative stress-induced cytotoxicity.
-
L-Ascorbic acid (Vitamin C): Has been shown to prevent toxic changes in mitochondrial fragility and myocyte potassium content.[8]
-
N-acetyl-L-cysteine (NAC): Can effectively lower ROS levels and improve cell survival.[6]
-
Curcumin: Has been demonstrated to reverse the metabolic and ROS-stimulating effects of Isoprenaline and improve cardiomyocyte survival.[6][7]
-
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause 1: Degradation of this compound in the cell culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment.[9] Be mindful of the type of culture medium used, as some media can affect the stability of the compound.[10][11] Consider using a more stable medium formulation if inconsistencies persist.
Possible Cause 2: Basal signaling activity in cells is too high.
-
Solution: Implement a serum starvation step before this compound treatment. Incubating cells in serum-free medium for 12-24 hours can help reduce basal signaling activity and enhance the specific response to the compound.[9]
Possible Cause 3: Variation in cell line sensitivity.
-
Solution: Ensure that your chosen cell line expresses the target beta-adrenergic receptors at sufficient levels.[9] Different cell lines can have varying receptor densities, leading to different sensitivities to this compound.
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of this compound in Cardiomyocytes
| Cell Type | Concentration Range | Duration of Exposure | Observed Effect | Reference |
| Primary rat myocytes | 2.4 x 10⁻⁵ M - 5 x 10⁻⁴ M | 0.5 - 12 hours | Increased mitochondrial fragility, decreased cellular potassium | [8] |
| H9c2 cardiomyoblasts | 10 µM - 400 µM | 24 hours | Dose-dependent inhibition of cell viability (IC50 ≈ 100 µM) | [4] |
| Differentiated H9c2 | 200 µM | 24 - 48 hours | Significant reduction in glucose uptake and cell survival | [7] |
Table 2: Protective Agents Against this compound-Induced Cytotoxicity
| Protective Agent | Cell Type | Effective Concentration | Mechanism of Action | Reference |
| L-Ascorbic acid | Primary rat myocytes | 5 x 10⁻³ M | Antioxidant, prevents mitochondrial and sarcolemmal damage | [8] |
| Sodium bisulfite | Primary rat myocytes | 9.6 x 10⁻⁴ M | Antioxidant, prevents mitochondrial and sarcolemmal damage | [8] |
| N-acetyl-L-cysteine (NAC) | Differentiated H9c2 | Not specified | Scavenges ROS, recovers glycolytic metabolism and survival | [6] |
| Curcumin | Differentiated H9c2 | Not specified | Reverses metabolic and ROS-stimulating effects, improves survival | [6][7] |
| Aescin | H9c2 cardiomyoblasts | 5 - 25 µM | Reduces DNA damage, decreases apoptosis, lowers oxidative stress | [4] |
| Isorhamnetin | H9c2 cells | Not specified | Inhibits ENO1, activates PPARα/PGC-1α, mitigates apoptosis and oxidative stress | [14] |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).[9]
-
Serum Starvation (Optional but Recommended): The day before the experiment, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.[9]
-
Preparation of this compound: Prepare fresh dilutions of this compound in serum-free medium from a frozen stock solution immediately before use.[9]
-
Cell Treatment: Remove the serum-free medium and add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).[9]
-
Incubation: Incubate the cells for the predetermined time period (e.g., 15 minutes for short-term signaling studies, or 24-48 hours for gene expression or cytotoxicity assays).[9]
-
Downstream Analysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for protein extraction or other downstream analyses.[9]
Visualizations
Caption: Signaling pathways of Isoprenaline-induced cytotoxicity.
References
- 1. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. innspub.net [innspub.net]
- 5. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - ProQuest [proquest.com]
- 6. Mitochondrial ROS-Mediated Metabolic and Cytotoxic Effects of Isoproterenol on Cardiomyocytes Are p53-Dependent and Reversed by Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial ROS-Mediated Metabolic and Cytotoxic Effects of Isoproterenol on Cardiomyocytes Are p53-Dependent and Reversed by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of isoproterenol to cultured heart cells: effects of antioxidants on modifying membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [kops.uni-konstanz.de]
- 12. researchgate.net [researchgate.net]
- 13. Isoproterenol cytotoxicity is dependent on the differentiation state of the cardiomyoblast H9c2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating Isoprenaline Hydrochloride Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Isoprenaline Hydrochloride in their experiments. Addressing common issues related to compound purity, this resource offers troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic catecholamine that functions as a non-selective β-adrenergic receptor agonist.[1][2] Its primary mechanism involves stimulating both β1 and β2 adrenergic receptors.[1] Activation of these G-protein coupled receptors leads to a cascade of intracellular signaling events, most notably the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[3] This signaling pathway ultimately results in physiological responses such as increased heart rate, cardiac contractility, and smooth muscle relaxation.[1]
Q2: Why is the purity of this compound critical for my experiments?
A2: The purity of this compound is paramount as impurities can lead to significant variability and artifacts in experimental results. Impurities may compete with Isoprenaline for binding to β-adrenergic receptors, possess off-target effects, or have their own distinct biological activities, thereby confounding the interpretation of data. For instance, even small percentages of impurities could alter the dose-response relationship or lead to unexpected physiological outcomes. While specific quantitative data on the effects of varying purity levels are scarce in published literature, it is a critical factor to consider for experimental reproducibility.
Q3: What are the common impurities found in this compound?
A3: A known process-related impurity is 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]-ethanone, also known as Isoproterenone or Isoprenaline EP Impurity A.[4] This impurity is a ketone derivative of Isoprenaline. Other potential impurities can arise from the synthesis process or degradation of the parent compound.[5] It is crucial to obtain a Certificate of Analysis (CoA) from your supplier to understand the purity of your specific batch.[6]
Q4: How can I assess the purity of my this compound sample?
A4: The most reliable method for assessing purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate Isoprenaline from its impurities and provide a quantitative measure of purity. A Certificate of Analysis from the manufacturer should also provide information on the purity of the compound.[6]
Q5: How should I prepare and store this compound solutions to maintain their integrity?
A5: Isoprenaline solutions should be prepared fresh for each experiment using sterile saline or another appropriate vehicle.[8] The compound is sensitive to light and oxidation, so solutions should be protected from light.[8] For long-term storage, the solid compound should be kept at 2-8°C in a well-closed container.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between experimental replicates | Inconsistent Purity: Different batches of this compound may have varying purity levels. Solution Degradation: Isoprenaline solutions can degrade over time, especially when exposed to light and air. | 1. Standardize the Source: Use this compound from a single, reputable supplier and a single batch for the entire study. 2. Obtain a Certificate of Analysis (CoA): Request and review the CoA for each batch to confirm its purity.[6] 3. Prepare Fresh Solutions: Always prepare Isoprenaline solutions immediately before use.[8] 4. Proper Storage: Store stock solutions and the solid compound as recommended by the manufacturer, protected from light.[8] |
| Unexpected or off-target effects observed | Active Impurities: Impurities may have their own biological activity, leading to unforeseen physiological responses. For example, Isoproterenone, a known impurity, may have a different affinity for adrenergic receptors. | 1. Characterize the Compound: If unexpected results persist, consider having the purity of your this compound independently verified by analytical chemistry. 2. Review Impurity Profile: Examine the known impurities of Isoprenaline and research their potential biological activities.[4][5] 3. Control Experiments: Design control experiments using a highly purified standard of this compound, if available, to compare results. |
| Reduced potency or efficacy compared to literature | Lower Purity: The actual concentration of the active compound may be lower than calculated due to the presence of impurities. Degradation: The compound may have degraded due to improper storage or handling. | 1. Verify Purity: Ensure the purity of the this compound used meets the requirements of the experimental model. A lower purity percentage means less active compound per unit weight. 2. Check Solution Stability: Prepare fresh solutions and avoid repeated freeze-thaw cycles. 3. Dose-Response Curve: Perform a dose-response curve to determine the effective concentration for your specific batch and experimental setup. |
| Inconsistent results in cardiac hypertrophy models | Variability in Drug Delivery: Different methods of administration (e.g., subcutaneous injection vs. osmotic minipump) can lead to different pharmacokinetic profiles and varying degrees of cardiac hypertrophy.[9][10] Purity-Dependent Effects: Impurities could potentially modulate the hypertrophic response. | 1. Standardize Delivery Method: Choose a consistent method of administration throughout the study. Continuous infusion via an osmotic minipump often provides more stable plasma concentrations.[9][10] 2. Monitor Animal Health: Closely monitor animals for any adverse effects that could be related to impurities. 3. Use High-Purity Compound: Whenever possible, use the highest purity this compound available for in vivo studies to minimize confounding variables. |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy in Mice
This protocol is designed to induce cardiac hypertrophy in mice, a common application of this compound in cardiovascular research.[8][9][10]
Materials:
-
This compound (High Purity)
-
Sterile Saline (0.9% NaCl)
-
Osmotic Minipumps (e.g., Alzet) or Syringes for subcutaneous injection
-
Anesthesia (for minipump implantation)
-
Surgical tools for minipump implantation
-
Animal scale
Procedure:
-
Animal Model: C57BL/6J mice are a commonly used strain.[10]
-
Isoprenaline Preparation: On the day of use, dissolve this compound in sterile saline to the desired concentration. Protect the solution from light.[8]
-
Dosing and Administration:
-
Subcutaneous Injection: Administer a daily subcutaneous injection of Isoprenaline at a dose ranging from 2 to 10 mg/kg body weight for 7 to 14 days.[10] A control group should receive daily injections of sterile saline.[8]
-
Continuous Infusion via Osmotic Minipump:
-
Anesthetize the mouse according to approved institutional protocols.
-
Surgically implant a pre-filled osmotic minipump subcutaneously in the back of the mouse. The pump should be filled to deliver a continuous dose of Isoprenaline (e.g., 30 mg/kg/day) for 14 days.[9][11]
-
A sham-operated control group should be implanted with minipumps filled with sterile saline.[9]
-
-
-
Monitoring: Monitor the mice daily for signs of distress.[8]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the hearts for analysis.
-
Gravimetric Analysis: Measure the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).[8]
-
Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and Masson's trichrome or Picrosirius red staining to evaluate cardiac fibrosis.[8]
-
Quantitative Data from Literature:
| Parameter | Treatment Group | Dose & Duration | % Change vs. Control |
| Heart Weight / Body Weight Ratio | Isoprenaline (s.c.) | 5 mg/kg/day for 14 days | ~55% increase |
| Heart Weight / Tibia Length (HW/TL) | Isoprenaline (minipump) | 30 mg/kg/day for 14 days | Significant increase |
| Left Ventricular Posterior Wall Thickness (Diastole) | Isoprenaline (minipump) | 30 mg/kg/day for 14 days | Significant increase |
Note: The exact percentage change can vary depending on the mouse strain, age, and specific experimental conditions.
Visualizations
Isoprenaline Signaling Pathway
Caption: Isoprenaline activates β-adrenergic receptors, leading to cAMP production.
Experimental Workflow for Investigating Purity Impact
Caption: Workflow for assessing the impact of Isoprenaline purity on results.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Alchemilla vulgaris modulates isoproterenol-induced cardiotoxicity: interplay of oxidative stress, inflammation, autophagy, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Isoproterenol hydrochloride this compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 51-30-9) [witega.de]
- 8. benchchem.com [benchchem.com]
- 9. [Establishment of a FVB/N mouse model of cardiac hypertrophy by isoprenaline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isoprenaline Hydrochloride Administration in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Isoprenaline (Isoproterenol) hydrochloride in animal experiments. The information addresses common issues related to dosage adjustment for different animal strains.
Frequently Asked Questions (FAQs)
Q1: We are planning to induce cardiac hypertrophy in mice using Isoprenaline hydrochloride. How do we determine the correct dosage for our specific mouse strain?
A1: The optimal dosage of this compound is highly dependent on the mouse strain, as different strains exhibit varying sensitivity to the drug. It is crucial to conduct a pilot study to determine the most effective and tolerable dose for your specific experimental goals and animal strain. A general starting point reported in the literature for inducing cardiac hypertrophy in mice is a subcutaneous (SC) injection of 5 to 100 mg/kg/day. However, significant variations in response have been documented. For example, C57BL/6J mice are known to be more resistant to Isoprenaline-induced cardiac injury compared to A/J mice, which show greater hypertrophy and damage at the same high dose.[1] Similarly, 129sv mice are more prone to developing fibrosis than C57BL/6J and FVB/N mice when administered the same dose.[2]
Q2: What are the key factors to consider when designing a pilot study for this compound dosage?
A2: A well-designed pilot study should include the following:
-
Dose-Response Assessment: Test a range of doses. For instance, in C57BL/6 mice, doses from 5 mg/kg to 100 mg/kg have been used to induce effects ranging from mild cardiac stress to significant heart failure.[3][4][5]
-
Route of Administration: The most common routes are subcutaneous (SC) and intraperitoneal (IP) injections, or continuous infusion via osmotic minipumps. The delivery method can influence the physiological response.[6]
-
Duration of Treatment: The length of administration will depend on whether you are modeling acute or chronic effects. Protocols can range from a single injection to several weeks of daily injections or continuous infusion.[1][2][3][6]
-
Monitoring Parameters: Closely monitor key physiological and behavioral parameters throughout the study. This includes heart rate, blood pressure, body weight, and general health status. Post-mortem analysis of heart weight to body weight ratio and histological examination for hypertrophy and fibrosis are also essential.
-
Strain-Specific Baseline Data: Establish baseline cardiovascular parameters for your chosen strain before initiating the experiment, as these can vary significantly between strains.
Q3: Are there known differences in this compound response between different rat strains, such as Sprague-Dawley and Wistar?
A3: While direct, extensive comparative studies on Isoprenaline dosage for common rat strains like Sprague-Dawley and Wistar are less documented than for mice, it is well-established that different rat strains can exhibit significant physiological and pharmacological differences.[7][8][9] For example, research has led to the selective breeding of rat strains that are either resistant (IR) or sensitive (IS) to Isoprenaline-induced myocardial lesions, demonstrating a clear genetic basis for the difference in response.[10] Therefore, assuming the same dosage will have identical effects across different rat strains is not advisable. A pilot study is strongly recommended when switching between rat strains.
Q4: What are the common adverse effects of this compound administration in animal models, and how can they be mitigated?
A4: Common adverse effects are primarily related to overstimulation of the cardiovascular system and can include significant tachycardia, arrhythmias, hypotension (due to vasodilation), and in severe cases, myocardial necrosis and mortality.[4][5][6] The incidence and severity of these effects are dose and strain-dependent. Mitigation strategies include:
-
Careful Dose Selection: Start with lower doses in your pilot study and titrate up to find the optimal therapeutic window with minimal adverse effects.
-
Appropriate Administration Route: Continuous infusion via osmotic minipumps can provide a more stable plasma concentration compared to bolus injections, which may reduce the peak-dose-related side effects.[6]
-
Close Monitoring: Continuous or frequent monitoring of vital signs can help in the early detection of adverse reactions, allowing for adjustments in the experimental protocol if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High mortality rate in the experimental group. | The selected dose is too high for the specific animal strain. The route of administration leads to rapid, high peak concentrations. | Conduct a dose-response study starting with a lower dose range. Consider using continuous infusion via an osmotic minipump instead of daily bolus injections.[6] |
| Inconsistent or no significant hypertrophic response. | The dose is too low for the chosen strain. The duration of administration is insufficient. The animal strain is resistant to Isoprenaline-induced hypertrophy. | Increase the dose in a stepwise manner in a pilot study. Extend the duration of the treatment period. Consider using a different, more sensitive strain. For example, A/J mice are more sensitive than C57BL/6J mice.[1] |
| Significant variability in physiological responses within the same experimental group. | Inconsistent administration technique. Genetic drift within an outbred animal colony. Underlying health issues in some animals. | Ensure consistent and accurate administration of the drug for all animals. Use inbred strains to minimize genetic variability. Perform a thorough health screen of all animals before starting the experiment. |
Data Presentation
Table 1: Strain-Dependent Responses to this compound in Mice
| Strain | Dosage | Key Findings | Reference |
| A/J | 100 mg/kg/day SC for 5 days | Greater cardiac hypertrophy and injury compared to C57BL/6J mice.[1] No downregulation of β-adrenergic receptors.[1] | [1] |
| C57BL/6J | 100 mg/kg/day SC for 5 days | Less cardiac hypertrophy and injury compared to A/J mice.[1] Downregulation of β-adrenergic receptors.[1] | [1] |
| 129sv | 25 mg/kg/day for 5 days | Most severe left ventricular fibrosis compared to C57BL/6J and FVB/N.[2] | [2] |
| FVB/N | 25 mg/kg/day for 5 days | Least severe left ventricular fibrosis compared to 129sv and C57BL/6J.[2] | [2] |
Experimental Protocols
Protocol 1: Pilot Study to Determine Optimal this compound Dosage for Cardiac Hypertrophy in a Novel Mouse Strain
This protocol provides a general framework. Specific details should be optimized based on the research question and institutional animal care guidelines.
-
Animal Selection: Select a cohort of healthy, age- and weight-matched animals of the desired strain.
-
Group Allocation: Randomly assign animals to several groups (n=6-8 per group), including a vehicle control group (e.g., sterile saline) and at least three this compound dose groups (e.g., 10 mg/kg, 30 mg/kg, and 100 mg/kg).
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations for subcutaneous injection. Prepare fresh solutions daily.
-
Administration: Administer the assigned dose or vehicle via subcutaneous injection once daily for a predetermined period (e.g., 7 or 14 days).
-
Monitoring:
-
Record body weight daily.
-
Monitor heart rate and blood pressure using a non-invasive tail-cuff system before the first injection and at regular intervals throughout the study.
-
Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and morphology.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Harvest the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio.
-
Fix a portion of the heart tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for myocyte size, Masson's trichrome or Picrosirius red staining for fibrosis).
-
Snap-freeze another portion of the heart tissue in liquid nitrogen for molecular analysis (e.g., qPCR for hypertrophic markers like Nppa, Nppb, and Myh7).
-
-
Data Interpretation: Analyze the dose-dependent effects on all measured parameters to identify the lowest dose that produces a significant and consistent hypertrophic response without causing excessive mortality or distress.
Mandatory Visualization
Isoprenaline Signaling Pathway
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 7. Strain differences in toxic effects of long-lasting isoflurane anaesthesia between Wistar rats and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wistar and Sprague–Dawley rats | Veterian Key [veteriankey.com]
- 9. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic differences in the resistance of rats to isoprenaline-induced heart lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoprenaline hydrochloride solution storage and handling best practices
This guide provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of isoprenaline hydrochloride solutions in experimental settings. It includes troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound. The solid powder is generally more stable than its solutions. For solutions, storage at lower temperatures and protection from light are key.[1][2][3]
Q2: What is the recommended solvent for preparing a stock solution?
This compound is freely soluble in water.[4] It is also soluble in DMSO and ethanol.[5][6][7] For most biological experiments, sterile water or a buffer appropriate for your experimental system is recommended. If using DMSO, it is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[6]
Q3: How long are prepared stock solutions stable?
The stability of this compound solutions depends on the solvent and storage temperature. Aqueous solutions are susceptible to oxidation.[8][9] When stored in a solvent, solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1] Some studies have shown stability for up to 9 days in polypropylene (B1209903) syringes when refrigerated at 5°C.[10] Always prepare fresh solutions for critical experiments if possible.[11]
Q4: My isoprenaline solution has turned pink/brown. Can I still use it?
No, you should not use a discolored solution. A brownish-pink color indicates oxidative degradation of the catechol ring system.[9][12] This degradation compromises the compound's activity. Discard the solution and prepare a fresh one, ensuring it is protected from prolonged exposure to air and light.[2][12]
Q5: What safety precautions should I take when handling this compound?
It is essential to handle this compound in a well-ventilated area.[1][12] You should always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1][12] Avoid inhaling the powder or aerosols and prevent contact with skin and eyes.[1][3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Light/Moisture Conditions |
| Powder | N/A | -20°C | 3 years | Keep tightly sealed |
| Powder | N/A | 4°C | Not specified, cool place | Keep container tightly sealed, away from moisture and light[1] |
| Solution | In solvent | -80°C | 6 months - 1 year[1][5] | Sealed, away from moisture and light[1] |
| Solution | In solvent | -20°C | 1 month[1] | Sealed, away from moisture and light[1] |
| Solution | 0.9% NaCl | 5°C (Refrigerated) | 9 days[10] | Aseptically prepared in syringes/vials[10] |
| Diluted Infusion | 0.9% NaCl or 5% Glucose | 2°C - 8°C | 24-48 hours[13][14] | Protect from light[13] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| Water (H₂O) | 50 mg/mL (201.84 mM)[5] | Sonication is recommended for dissolution[5] |
| DMSO | 250 mg/mL (1009.21 mM)[5] | Sonication is recommended[5]. Use fresh DMSO[6]. |
| Ethanol (96%) | Sparingly soluble[4][15] | Not typically a primary solvent for stock solutions. |
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Response in Experiments
A lack of a consistent or expected biological effect is a common issue. Several factors related to the isoprenaline solution could be the cause.
-
Possible Cause: Compound Degradation. Isoprenaline is susceptible to oxidation, especially at a pH above 6.[10][11] The catecholamine structure can be easily oxidized, leading to a loss of function.[8][9]
-
Solution: Prepare fresh solutions for each experiment. If using a stock, ensure it has been stored correctly at a low temperature and protected from light.[1][11] Check the pH of your final solution; degradation increases sharply above pH 6.[10] The addition of antioxidants like ascorbic acid or sodium bisulfite can improve stability in aqueous formulations.[8][9]
-
-
Possible Cause: Incorrect Concentration. Errors in calculation, weighing, or dilution can lead to a final concentration that is too low to elicit a response.
-
Solution: Double-check all calculations for molarity and dilutions. Use a calibrated analytical balance for weighing the powder. Ensure all of the weighed powder is fully dissolved before making further dilutions.
-
-
Possible Cause: Cellular Health or Passage Number. The responsiveness of cells can be affected by their health, confluence, and passage number.
Issue 2: Visible Precipitate in the Solution
The formation of a precipitate indicates that the compound is no longer fully dissolved.
-
Possible Cause: Exceeded Solubility Limit. The concentration prepared may be higher than the solubility of this compound in the chosen solvent at the storage temperature.
-
Solution: Review the solubility data (Table 2) and ensure your stock concentration is appropriate. Gentle warming and sonication may help redissolve the compound.[5] If the precipitate persists, prepare a new, less concentrated stock solution.
-
-
Possible Cause: Temperature Fluctuation. Moving a solution from a very cold freezer to room temperature can sometimes cause a compound to fall out of solution.
-
Solution: Allow the solution to equilibrate to room temperature slowly. Vortex or sonicate gently to aid in redissolving before use. Always inspect the vial for any visible precipitate before making dilutions.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound powder (MW: 247.72 g/mol )
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To make a 10 mM solution, you need 2.477 mg of this compound per 1 mL of solvent. For 10 mL of stock solution, calculate the required mass: 2.477 mg/mL * 10 mL = 24.77 mg.
-
Weighing: Carefully weigh out 24.77 mg of this compound powder and transfer it to the sterile conical tube.
-
Dissolution: Add 10 mL of sterile water to the conical tube. Close the cap tightly and vortex until the powder is completely dissolved. Gentle sonication can be used to aid dissolution if needed.[5] Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Sterilization: Draw the solution into a sterile syringe. Attach the sterile 0.22 µm syringe filter and filter the solution into a new sterile conical tube. This step is crucial for experiments involving cell culture.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the product, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[17]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Mandatory Visualization
Caption: Isoprenaline activates the β-adrenergic signaling cascade.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.who.int [cdn.who.int]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | 51-30-9 [amp.chemicalbook.com]
- 5. This compound | β-adrenergic agonist | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. medicines.org.uk [medicines.org.uk]
- 15. nhathuocngocanh.com [nhathuocngocanh.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Isoprenaline Hydrochloride vs. Epinephrine in Cardiac Resuscitation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isoprenaline hydrochloride and epinephrine (B1671497) in the context of cardiac resuscitation. It delves into their mechanisms of action, summarizes available performance data, and outlines experimental protocols from key research initiatives.
While epinephrine has long been the standard vasopressor in cardiac resuscitation, emerging research into this compound suggests a potential alternative, particularly in specific patient populations such as those with non-shockable rhythms. This has been prompted by concerns that epinephrine's potent vasoconstrictive effects, while increasing the likelihood of return of spontaneous circulation (ROSC), may be associated with severe neurological impairment in survivors.[1] Isoprenaline, with its different receptor affinity profile, is being investigated for its potential to improve neurological outcomes.
Signaling Pathways: A Tale of Two Adrenergic Agonists
Isoprenaline and epinephrine both exert their effects by stimulating adrenergic receptors, which are G-protein coupled receptors (GPCRs) found on the surface of cardiac cells.[2][3][4][5] However, their receptor selectivity and downstream signaling pathways differ in ways that are crucial to their effects in cardiac resuscitation.
Epinephrine is a non-selective agonist of all adrenergic receptors: α1, α2, β1, and β2.[6] In the context of cardiac arrest, its beneficial effects are largely attributed to α1-adrenergic receptor stimulation, which causes peripheral vasoconstriction, leading to an increase in aortic diastolic pressure and thus improved coronary and cerebral perfusion.[6] Its stimulation of β1-adrenergic receptors increases heart rate and myocardial contractility.[2][7]
This compound , in contrast, is a non-selective β-adrenergic agonist with little to no effect on α-adrenergic receptors.[1][8][9] It strongly stimulates both β1 and β2 receptors.[8] The stimulation of β1 receptors leads to increased heart rate and contractility.[7] The lack of α-adrenergic stimulation means it does not induce the same degree of peripheral vasoconstriction as epinephrine.[9] The pro-arrhythmic properties of isoprenaline may also be beneficial in converting a non-shockable rhythm to a shockable one.[1]
Performance in Cardiac Resuscitation: A Summary of Available Data
Direct, large-scale comparative data from completed randomized controlled trials of isoprenaline versus epinephrine for cardiac arrest are currently limited. Much of the evidence for epinephrine comes from studies comparing it to placebo or other vasopressors. The rationale for investigating isoprenaline stems from a hypothesis that it may offer a better safety profile, particularly concerning neurological outcomes.
| Outcome Measure | Epinephrine (from Meta-Analyses and Large Trials) | This compound (Hypothesized/Under Investigation) |
| Return of Spontaneous Circulation (ROSC) | Significantly higher than placebo.[3] | Hypothesized to be effective, particularly in converting non-shockable to shockable rhythms.[1] |
| Survival to Hospital Discharge | Higher than placebo, but the benefit is less pronounced than for ROSC.[3] | The primary outcome of ongoing trials; data is not yet available. |
| Favorable Neurological Outcome | No significant improvement compared to placebo; some studies suggest a higher rate of severe neurological impairment among survivors.[3] | Hypothesized to be superior to epinephrine due to the absence of α-adrenergic mediated cerebral vasoconstriction.[1] |
Key Experimental Protocols
The following outlines are based on the methodologies of ongoing or recently reported clinical trials and preclinical studies in the field. They serve as a guide to the experimental design for comparing these two vasopressors.
Clinical Trial: Epinephrine Versus Isoprenaline in Out-of-Hospital Cardiac Arrest with Asystole (NCT06473116)
This ongoing randomized controlled trial provides a contemporary example of how these two drugs are being compared in a clinical setting.[1]
-
Objective: To evaluate whether intravenous administration of isoprenaline increases the chance of ROSC to hospital arrival compared with intravenous epinephrine in patients with out-of-hospital cardiac arrest (OHCA) with asystole.[1]
-
Study Design: Randomized, controlled trial.[1]
-
Patient Population: Bystander-witnessed OHCA patients with asystole at the arrival of emergency medical services.[1]
-
Intervention:
-
Primary Outcome: ROSC at hospital arrival.[1]
-
Secondary Outcomes:
Preclinical Animal Model: Porcine Model of Cardiac Arrest
Porcine models are frequently used in cardiac resuscitation research due to their physiological similarities to humans. A typical experimental workflow is as follows:
-
Animal Preparation: Anesthetized and mechanically ventilated pigs are instrumented for continuous monitoring of ECG, arterial blood pressure, and other hemodynamic parameters.
-
Induction of Cardiac Arrest: Ventricular fibrillation is induced electrically.
-
No-Flow Period: A period of untreated cardiac arrest (e.g., 3-5 minutes) to simulate a real-world scenario.
-
Cardiopulmonary Resuscitation (CPR): Mechanical chest compressions and ventilations are initiated.
-
Drug Administration: Animals are randomized to receive either epinephrine or isoprenaline at clinically relevant doses.
-
Defibrillation: If in ventricular fibrillation, defibrillation is attempted after a set period of CPR.
-
Post-Resuscitation Care: If ROSC is achieved, animals are monitored for a period to assess hemodynamic stability and neurological function.
-
Outcome Measures:
-
Rate of ROSC.
-
Survival for a defined period (e.g., 24 hours).
-
Hemodynamic parameters (e.g., coronary perfusion pressure, mean arterial pressure).
-
Neurological deficit scores.
-
Biomarkers of myocardial and neurological injury.
-
Conclusion
The debate between this compound and epinephrine for cardiac resuscitation is at a pivotal point. While epinephrine remains the standard of care, its association with poor neurological outcomes has opened the door for alternatives. Isoprenaline, with its distinct pharmacological profile, presents a compelling hypothesis for improving survival with good neurological function, particularly in patients with non-shockable rhythms. The results of ongoing clinical trials are eagerly awaited to provide definitive evidence to guide future clinical practice. For researchers, the focus remains on elucidating the nuanced effects of these adrenergic agonists on both systemic hemodynamics and cerebral microcirculation during and after cardiac arrest.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Cardiac GPCRs: GPCR Signaling in Healthy and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR signaling and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Inotropes and Vasopressors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to Isoprenaline Hydrochloride and Salbutamol: Beta-2 Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoprenaline hydrochloride and Salbutamol, focusing on their selectivity for the beta-2 adrenergic receptor (β2AR). The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction
Isoprenaline (also known as isoproterenol) is a non-selective β-adrenergic agonist, exhibiting affinity for both β1 and β2 receptors. In contrast, Salbutamol (also known as albuterol) is recognized as a selective β2-adrenergic receptor agonist. This selectivity is a critical factor in therapeutic applications, particularly in the treatment of respiratory conditions like asthma, where activation of β2 receptors in the airways leads to bronchodilation, while off-target activation of β1 receptors in the heart can cause undesirable cardiovascular side effects. This guide delves into the quantitative differences in their receptor binding affinities and functional potencies.
Quantitative Comparison of Receptor Binding and Functional Potency
The selectivity of a drug for its target receptor is a key determinant of its therapeutic index. This is often quantified by comparing its binding affinity (Ki) and functional potency (EC50) for the target receptor versus off-target receptors. The following tables summarize experimental data for Isoprenaline and Salbutamol at human β1 and β2 adrenergic receptors, derived from studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing these receptors.
Table 1: Receptor Binding Affinity (pKi) of Isoprenaline and Salbutamol at Human β1 and β2 Adrenoceptors [1]
| Compound | pKi at β1-adrenoceptor (mean ± SEM) | pKi at β2-adrenoceptor (mean ± SEM) | β2/β1 Affinity Selectivity Ratio |
| Isoprenaline | 6.78 ± 0.05 | 7.21 ± 0.04 | ~2.7 |
| Salbutamol | 5.38 ± 0.06 | 6.84 ± 0.05 | ~29 |
Higher pKi values indicate stronger binding affinity.
Table 2: Functional Potency (pEC50) and Efficacy of Isoprenaline and Salbutamol in cAMP Accumulation Assays at Human β1 and β2 Adrenoceptors [1]
| Compound | pEC50 at β1-adrenoceptor (mean ± SEM) | Intrinsic Efficacy at β1 (%) | pEC50 at β2-adrenoceptor (mean ± SEM) | Intrinsic Efficacy at β2 (%) | β2/β1 Potency Selectivity Ratio |
| Isoprenaline | 7.91 ± 0.08 | 100 | 7.98 ± 0.06 | 100 | ~1.2 |
| Salbutamol | 5.99 ± 0.11 | 85 | 7.42 ± 0.06 | 91 | ~26.9 |
Higher pEC50 values indicate greater potency. Intrinsic efficacy is expressed relative to the maximum response induced by Isoprenaline.
The data clearly illustrates that while Isoprenaline is a potent agonist at both β1 and β2 receptors with little selectivity, Salbutamol demonstrates a significant preference for the β2 receptor in both binding affinity and functional potency. Salbutamol is approximately 29-fold more selective in binding to the β2 receptor over the β1 receptor and about 27-fold more potent in activating the β2 receptor.[1] It is also noteworthy that Salbutamol acts as a partial agonist compared to the full agonist activity of Isoprenaline, particularly evident in some experimental systems where it produces a submaximal response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human β1 or β2-adrenergic receptor are cultured to confluence. The cells are then harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[1]
-
Binding Reaction: The cell membranes are incubated in 96-well plates with a fixed concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist) and varying concentrations of the unlabeled test compound (Isoprenaline or Salbutamol).
-
Incubation and Filtration: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification and Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data is then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the β-adrenergic signaling pathway, thereby determining the compound's functional potency (EC50) and efficacy.
-
Cell Culture: CHO-K1 cells stably expressing either the human β1 or β2-adrenergic receptor are seeded into 96-well plates and grown to a specific confluency.
-
Assay Conditions: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Stimulation: The cells are then incubated with varying concentrations of the test agonist (Isoprenaline or Salbutamol) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Cell Lysis and cAMP Measurement: Following stimulation, the cells are lysed to release the intracellular cAMP. The concentration of cAMP in the cell lysate is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced at each agonist concentration is measured, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response), which reflects the intrinsic efficacy of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of β-adrenergic receptors and the general workflow for comparing the selectivity of Isoprenaline and Salbutamol.
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Experimental workflow for comparing β2 selectivity.
Conclusion
The experimental data robustly supports the classification of Isoprenaline as a non-selective β-adrenergic agonist and Salbutamol as a β2-selective agonist. The approximately 29-fold higher binding affinity and 27-fold greater functional potency of Salbutamol for the β2-adrenoceptor over the β1-adrenoceptor underscore its therapeutic utility in targeting the airways while minimizing cardiac side effects.[1] This quantitative comparison provides a clear rationale for the clinical use of Salbutamol in respiratory medicine and highlights the importance of receptor selectivity in drug design and development. For researchers, these findings can inform the design of new, even more selective β2-agonists and guide the interpretation of experimental results in studies involving these compounds.
References
A Comparative Guide: Dobutamine vs. Isoprenaline Hydrochloride for Inducing Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
The induction of cardiac hypertrophy in preclinical models is a critical tool for investigating the pathophysiology of heart failure and for evaluating potential therapeutic interventions. Both dobutamine (B195870) and isoproterenol (B85558) (isoprenaline hydrochloride) are commonly used β-adrenergic receptor agonists to induce this condition. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and an examination of their underlying signaling pathways.
Executive Summary
Dobutamine and isoproterenol effectively induce cardiac hypertrophy, but their distinct receptor selectivity profiles result in different magnitudes of hypertrophic response and systemic effects. Isoproterenol, a non-selective β-agonist, generally produces a more pronounced hypertrophic effect compared to the β1-selective agonist dobutamine. However, this is often accompanied by more significant chronotropic effects and potential for off-target toxicities. The choice between these agents should be guided by the specific research question, the desired severity of the hypertrophic phenotype, and the experimental model.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between dobutamine and isoproterenol in the induction of cardiac hypertrophy.
| Parameter | Dobutamine | Isoproterenol | Reference |
| Increase in Heart Weight / Body Weight Ratio | 24% increase | 33% increase | [1][2] |
| Increase in Cardiomyocyte Cross-Sectional Area | Data not available in direct comparative studies | ~59% increase | [3] |
| Upregulation of Fetal Gene Expression | |||
| Atrial Natriuretic Peptide (ANP) | Upregulation confirmed, specific fold-change not consistently reported | Significant upregulation, variable fold-change reported | [4][5] |
| Brain Natriuretic Peptide (BNP) | Upregulation confirmed, specific fold-change not consistently reported | Significant upregulation, variable fold-change reported | [4][5] |
| β-Myosin Heavy Chain (β-MHC) | Upregulation confirmed, specific fold-change not consistently reported | Significant upregulation, variable fold-change reported | [5] |
Note: The quantitative data presented are derived from different studies and may not be directly comparable due to variations in experimental protocols, animal models, and dosages.
Experimental Protocols
Detailed methodologies for inducing cardiac hypertrophy using either dobutamine or isoproterenol are crucial for reproducibility and accurate interpretation of results.
Dobutamine-Induced Cardiac Hypertrophy Protocol
Method: Continuous intravenous infusion via osmotic minipump is a common method for sustained administration.
-
Animal Model: C57BL/6 mice are frequently used.
-
Dobutamine Preparation: Dissolve dobutamine hydrochloride in sterile saline. The concentration should be calculated based on the pump flow rate and the desired daily dosage.
-
Osmotic Minipump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant a pre-filled osmotic minipump (e.g., Alzet) into the subcutaneous space.
-
Suture the incision.
-
-
Dosage: A commonly used dose is 40 µ g/mouse/day [1][2]. Other studies have utilized a range of doses from 0.15 mg/kg to 20 mg/kg intraperitoneally for acute studies[6].
-
Duration: A 7-day continuous infusion is sufficient to induce significant cardiac hypertrophy[1][2].
-
Endpoint Analysis: After the treatment period, euthanize the animals and harvest the hearts for analysis of heart weight to body weight ratio, histological assessment of cardiomyocyte size and fibrosis, and gene expression analysis of hypertrophic markers.
This compound-Induced Cardiac Hypertrophy Protocol
Method: Subcutaneous injection is a widely used and effective method.
-
Animal Model: C57BL/6 mice are a standard model.
-
Isoproterenol Preparation: Dissolve isoproterenol hydrochloride in sterile saline. Prepare fresh solutions daily to ensure stability.
-
Administration: Administer isoproterenol via subcutaneous injection once daily.
-
Dosage: Doses can range from 2 to 10 mg/kg/day. A dose of 5 mg/kg/day is commonly effective[7][8].
-
Duration: Daily injections for 7 to 14 days are typically sufficient to induce a robust hypertrophic response[7][8].
-
Endpoint Analysis: Similar to the dobutamine protocol, endpoints include gravimetric measurements, histological analysis, and molecular analysis of hypertrophic markers.
Signaling Pathways
Both dobutamine and isoproterenol exert their hypertrophic effects through the activation of β-adrenergic receptors, leading to a cascade of intracellular signaling events. However, their differing receptor affinities can lead to nuances in downstream signaling.
Dobutamine Signaling Pathway
Dobutamine is a selective β1-adrenergic receptor agonist. Its binding to β1-receptors on cardiomyocytes activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels and phospholamban. This leads to increased intracellular calcium concentrations, a key trigger for hypertrophic signaling pathways involving calcineurin and other calcium-dependent kinases[9].
Dobutamine Signaling Pathway
Isoproterenol Signaling Pathway
Isoproterenol is a non-selective β-adrenergic receptor agonist, activating both β1 and β2 receptors. The β1-receptor activation follows the same pathway as dobutamine. The activation of β2-receptors can also contribute to hypertrophic signaling, potentially through different G-protein coupling and downstream effectors, including the activation of the PI3K-Akt pathway, which is also implicated in cell growth.
References
- 1. Comparison of isoproterenol and dobutamine in the induction of cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pressure-independent cardiac hypertrophy in mice with cardiomyocyte-restricted inactivation of the atrial natriuretic peptide receptor guanylyl cyclase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the cardiac response to a low and high dose of dobutamine in the mouse model of dilated cardiomyopathy by MRI in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isoprenaline and Norepinephrine on Heart Rate: A Guide for Researchers
An Objective Comparison of Two Key Adrenergic Agonists on Cardiac Chronotropy
Isoprenaline and norepinephrine (B1679862) are both catecholamines that play crucial roles in the regulation of cardiac function. While both increase heart rate, their distinct receptor selectivity profiles lead to significant differences in their potency and overall cardiovascular effects. This guide provides a comparative analysis of their chronotropic effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Receptors
The primary determinant of the chronotropic effects of isoprenaline and norepinephrine is their interaction with β-adrenergic receptors in the sinoatrial (SA) node, the heart's natural pacemaker.
-
Isoprenaline is a non-selective β-adrenergic agonist, meaning it potently activates both β1 and β2 receptors.
-
Norepinephrine , in contrast, is primarily an α- and β1-adrenergic agonist with significantly less affinity for β2 receptors.
Activation of β1-adrenergic receptors in the SA node initiates a signaling cascade that leads to an increase in heart rate. This pathway involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates various targets, including L-type calcium channels and phospholamban, which ultimately increases the pacemaker current (If) and the slope of phase 4 depolarization, resulting in a faster heart rate.
Head-to-Head Comparison: Chronotropic Potency
Experimental evidence consistently demonstrates that isoprenaline is a more potent positive chronotropic agent than norepinephrine . This is attributed to its strong agonism at both β1 and β2 receptors, both of which contribute to increasing heart rate.
The following table summarizes the key characteristics of isoprenaline and norepinephrine in relation to their effects on heart rate:
| Feature | Isoprenaline | Norepinephrine |
| Receptor Selectivity | Non-selective β-agonist (β1 and β2) | α- and β1-agonist |
| Primary Effect on Heart Rate | Potent positive chronotropy (increase) | Positive chronotropy (increase) |
| Relative Potency | Higher | Lower |
| Signaling Pathway | Gs-protein -> Adenylyl Cyclase -> cAMP -> PKA | Gs-protein -> Adenylyl Cyclase -> cAMP -> PKA |
Experimental Protocols for Assessing Chronotropic Effects
The effects of isoprenaline and norepinephrine on heart rate are typically investigated using isolated heart preparations, which allow for the study of direct cardiac effects without the influence of systemic factors.
Isolated Atrial Preparation
A common ex vivo method involves the use of isolated right atrial preparations, which contain the SA node.
Methodology:
-
Tissue Preparation: The heart is excised from a euthanized animal (commonly a rat or guinea pig). The right atrium is carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and continuously gassed with 95% O2 and 5% CO2.
-
Spontaneous Contractions: The preparation is allowed to beat spontaneously. The rate of contraction is measured using a force-displacement transducer connected to a data acquisition system.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of isoprenaline or norepinephrine to the organ bath and recording the steady-state heart rate at each concentration.
-
Data Analysis: The data is typically plotted as the change in heart rate versus the log concentration of the agonist. From these curves, parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax) can be determined to compare the potency and efficacy of the two drugs.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing the chronotropic effects of isoprenaline and norepinephrine.
Caption: Signaling pathways of Isoprenaline and Norepinephrine on heart rate.
Caption: Experimental workflow for isolated atrial preparation.
Conclusion
References
Isoprenaline Hydrochloride: A Comparative Analysis of its Cross-reactivity with Adrenergic Receptors
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's interaction with its target receptors is paramount. This guide provides a detailed comparison of Isoprenaline hydrochloride's cross-reactivity with various adrenergic receptor subtypes, supported by experimental data and detailed methodologies.
This compound, a synthetic catecholamine, is widely recognized as a potent, non-selective agonist for β-adrenergic receptors. However, its interaction with α-adrenergic receptors, particularly at higher concentrations, necessitates a thorough evaluation of its complete adrenergic receptor selectivity profile. This guide summarizes the binding affinities and functional potencies of Isoprenaline across α₁, α₂, β₁, β₂, and β₃ adrenergic receptor subtypes, providing a quantitative basis for its cross-reactivity.
Comparative Affinity and Potency of this compound
The following table summarizes the binding affinity (Kᵢ) and functional potency (EC₅₀ or pD₂) of this compound for various human adrenergic receptor subtypes. Kᵢ values represent the concentration of the drug that occupies 50% of the receptors in radioligand binding assays, with lower values indicating higher affinity. EC₅₀ values denote the concentration that elicits 50% of the maximal response in functional assays, with lower values indicating higher potency. pD₂ is the negative logarithm of the EC₅₀ value.
| Adrenergic Receptor Subtype | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀ / pD₂) | Primary G-protein Coupling |
| α₁-Adrenergic Receptors | Gq | ||
| α₁ₐ | - | EC₅₀: 2.6 µM (for ERK activation) | |
| α₁ₑ | 150 µM | - | |
| α₁ₒ | - | - | |
| α₂-Adrenergic Receptors | Gi | ||
| α₂ₐ | - | - | |
| α₂ₑ | - | - | |
| α₂ₒ | - | - | |
| β-Adrenergic Receptors | Gs | ||
| β₁ | 220 nM (0.22 µM) | pD₂: 6.06 | |
| β₂ | 460 nM (0.46 µM) | pD₂: 6.64 | |
| β₃ | 1600 nM (1.6 µM) | - |
Data compiled from various sources. Note that experimental conditions can influence these values.
As the data indicates, this compound exhibits significantly higher affinity and potency for β-adrenergic receptors compared to α-adrenergic receptors. Within the β-receptor family, it shows a slight preference for the β₁ and β₂ subtypes over the β₃ subtype. Its interaction with α₁-adrenergic receptors is only observed at micromolar concentrations, suggesting a low potential for significant α₁-mediated effects at typical therapeutic doses used for β-receptor stimulation. Data for the individual α₂-adrenergic receptor subtypes remains limited in the public domain.
Signaling Pathways of Adrenergic Receptors
The differential effects of Isoprenaline on various tissues are dictated by the specific adrenergic receptor subtypes present and their downstream signaling cascades.
Isoprenaline Hydrochloride: A Gold Standard Positive Control in Beta-Blocker Screening
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in the validation and execution of high-throughput screening (HTS) assays for novel beta-blocker candidates. Isoprenaline hydrochloride, a potent, non-selective β-adrenergic receptor agonist, has long been established as a reliable and effective positive control in such screens. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and visual representations of key biological and experimental workflows.
This compound consistently induces a robust and reproducible stimulation of β-adrenergic receptors, leading to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This strong agonistic activity provides a clear and measurable baseline against which the inhibitory effects of potential beta-blockers can be quantified. Its non-selective nature, activating both β1 and β2 subtypes, makes it a versatile tool for initial screening campaigns targeting either or both receptor subtypes.
Comparative Performance of Positive Controls
The efficacy of a positive control is determined by its potency (EC50) and the maximal response it can elicit. Isoprenaline consistently demonstrates high potency and full agonism at β-adrenergic receptors.
| Agonist | Receptor Subtype | Cell Line | EC50 (nM) | Efficacy | Reference |
| Isoprenaline | β1-adrenergic | HEK293 | 120 | Full Agonist | [1] |
| Isoprenaline | β2-adrenergic | Human Airway Smooth Muscle | 80 | Full Agonist | [2] |
| Isoprenaline | β-adrenergic (unspecified) | Frog Ventricular Myocytes | 20.0 | Full Agonist | [3] |
| Epinephrine (B1671497) | β1-adrenergic | HEK293 | - | Full Agonist | [4] |
| Epinephrine | β2-adrenergic | HEK293 | - | Full Agonist | [4] |
| Norepinephrine (B1679862) | β1-adrenergic | Rainbow Trout Red Blood Cells | 13 | Full Agonist | [5] |
| Norepinephrine | β2-adrenergic | - | Lower affinity than β1 | Full Agonist | [4] |
As the data indicates, isoprenaline exhibits high potency across different cell types and receptor subtypes, making it a robust positive control. While endogenous catecholamines like epinephrine and norepinephrine are also full agonists, isoprenaline's synthetic nature and well-characterized pharmacology provide a stable and consistent response crucial for standardized screening assays.[4]
Quantifying Beta-Blocker Potency with Isoprenaline
The primary utility of isoprenaline in beta-blocker screening is to establish a level of receptor activation that can be inhibited by test compounds. The potency of a beta-blocker is typically determined by its half-maximal inhibitory concentration (IC50) in the presence of a fixed concentration of isoprenaline (usually at or near its EC80).
| Beta-Blocker | Receptor Selectivity | Cell Line/Tissue | Isoprenaline Concentration | IC50 (nM) | Reference |
| Propranolol | Non-selective (β1/β2) | Rat Parotid Acinar Cells | Stimulated with IBMX/forskolin (B1673556) | <100 | [6] |
| Propranolol | Non-selective (β1/β2) | Asthmatic Patient Airways | Graded doses | Dose ratio of 43.7 for tachycardia | |
| Metoprolol | β1-selective | Asthmatic Patient Airways | Graded doses | Less potent than propranolol | [7] |
| Atenolol | β1-selective | Normal Subjects | Graded injections | Less potent than propranolol | |
| ICI 118,551 | β2-selective | Cancer Cell Lines | Not specified | Varies by cell line | [8] |
These data highlight how isoprenaline is used as a tool to determine the potency and selectivity of various beta-blockers. The significant inhibition of the isoprenaline-induced response by these antagonists validates the assay's ability to identify and characterize new beta-blocker candidates.
Experimental Protocols
Key Experiment: Cell-Based cAMP Assay for Beta-Blocker Screening
This protocol outlines a typical cell-based assay to screen for beta-blocker activity using isoprenaline as a positive control.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human β1 or β2-adrenergic receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound and Control Preparation:
-
Prepare a stock solution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.1% BSA).
-
Prepare serial dilutions of test compounds (potential beta-blockers) and known antagonists (e.g., propranolol) in assay buffer.
3. Assay Procedure:
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of assay buffer containing the test compounds or control antagonists to the respective wells.
-
Incubate the plates for 15-30 minutes at room temperature.
-
Add 20 µL of assay buffer containing this compound at a final concentration equivalent to its EC80 (pre-determined).
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.
4. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
5. Data Analysis:
-
Normalize the data to the signal produced by isoprenaline alone (100% activation) and a vehicle control (0% activation).
-
Plot the percentage of inhibition against the log concentration of the test compounds.
-
Calculate the IC50 values using a non-linear regression analysis (e.g., four-parameter logistic fit).
Visualizing Key Processes
Isoprenaline-Mediated Signaling Pathway
Caption: Isoprenaline signaling cascade and the point of beta-blocker inhibition.
Experimental Workflow for Beta-Blocker Screening
Caption: A typical workflow for high-throughput screening of beta-blockers.
Conclusion
This compound remains an indispensable tool in the discovery and development of new beta-blocker therapeutics. Its well-defined pharmacology, potent and consistent agonistic activity, and commercial availability make it an ideal positive control for a variety of in vitro screening assays. By providing a robust and reproducible signal, isoprenaline enables the accurate and reliable determination of the potency and efficacy of novel beta-blocker candidates, thereby accelerating the journey from hit identification to lead optimization.
References
- 1. promega.com [promega.com]
- 2. Distinct interactions of human beta1- and beta2-adrenoceptors with isoproterenol, epinephrine, norepinephrine, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Potency of adrenaline and noradrenaline for beta-adrenergic proton extrusion from red cells of rainbow trout, Salmo gairdneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propranolol inhibits cyclic AMP accumulation and amylase secretion in parotid acinar cells stimulated by isobutylmethylxanthine and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isoprenaline and Dobutamine in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heart failure research, catecholamines like isoprenaline and dobutamine (B195870) are invaluable tools for modeling disease states and testing therapeutic interventions. While both are potent inotropic agents, their distinct pharmacological profiles elicit different responses in heart failure models. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate agent for their preclinical studies.
Executive Summary
Isoprenaline, a non-selective β-adrenergic agonist, and dobutamine, a relatively selective β1-adrenergic agonist, are commonly used to mimic or treat aspects of heart failure in animal models. Experimental evidence demonstrates that while both drugs increase cardiac contractility, isoprenaline generally produces a more pronounced increase in heart rate and a greater reduction in peripheral vascular resistance compared to dobutamine. Chronic administration of both agents has been shown to induce cardiac hypertrophy and fibrosis. The choice between isoprenaline and dobutamine depends on the specific research question, with isoprenaline being a tool to induce heart failure models and dobutamine often used to study acute inotropic support.
Comparative Efficacy in Heart Failure Models
The following tables summarize the key findings from preclinical studies comparing the effects of isoprenaline and dobutamine on cardiac function.
| Parameter | Isoprenaline | Dobutamine | Animal Model | Key Findings |
| Cardiac Output | Significant Increase | Significant Increase | Dogs, Lambs | Isoprenaline produced a greater increase in cardiac output (71%) compared to dobutamine (51%) for a similar inotropic effect.[1] In lambs, both drugs markedly increased systemic and pulmonary blood flows.[2] |
| Heart Rate | Significant Increase | Slight to Moderate Increase | Dogs, Lambs | Isoprenaline consistently causes a more significant increase in heart rate at equiinotropic doses.[1][3] |
| Mean Aortic Pressure | Significant Decrease | No significant change | Dogs | Isoprenaline led to a significant fall in mean aortic pressure, while dobutamine did not.[1] |
| Peripheral Vascular Resistance | Significant Decrease | Lesser Decrease | Dogs | Isoprenaline reduced peripheral vascular resistance to a greater extent than dobutamine.[1] |
| Cardiac Hypertrophy and Fibrosis (Chronic Administration) | Increased cardiac wet weight by 33% and significant fibrosis | Increased cardiac wet weight by 24% and significant fibrosis | Mice | Long-term administration of both drugs led to cardiac hypertrophy and fibrosis, suggesting detrimental effects on cardiac structure.[4][5] |
| Myocardial Oxygen Consumption | Increased | Increased | Dogs | Both drugs increase myocardial oxygen demand. Isoprenaline's effect on heart rate can lead to a less favorable balance of myocardial oxygen supply and demand in ischemic conditions.[6] |
Signaling Pathways and Mechanisms of Action
Both isoprenaline and dobutamine exert their effects through the β-adrenergic signaling pathway. However, their receptor selectivity leads to nuanced downstream effects. Isoprenaline is a non-selective agonist for β1 and β2 adrenergic receptors.[7][8][9] Dobutamine is primarily a β1-adrenergic receptor agonist.[10]
The activation of β1-adrenergic receptors in cardiomyocytes by both drugs initiates a cascade involving the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[10] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several key proteins to enhance cardiac contractility and heart rate.[10][11]
Experimental Protocols
Reproducibility in preclinical research is paramount. Below are representative experimental protocols for inducing heart failure and comparing the acute effects of isoprenaline and dobutamine.
Isoprenaline-Induced Heart Failure Model in Mice
This protocol is adapted from studies that use chronic isoprenaline administration to induce cardiac remodeling and heart failure.[7][12]
-
Animal Model: C57BL/6 mice are commonly used.[13]
-
Heart Failure Induction: Isoprenaline is administered via subcutaneous injection or continuous infusion using osmotic mini-pumps.[12] A common dosage for inducing heart failure is a continuous infusion of 30 mg/kg/day for 2 weeks.[12] Another method involves daily subcutaneous injections, with doses ranging from 50 to 250 mg/kg for 7 days.[13]
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at the end of the treatment period to measure parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.
-
Histological Analysis: Hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to assess for fibrosis and hypertrophy.
-
Biomarker Analysis: Blood samples can be collected to measure biomarkers of heart failure such as Brain Natriuretic Peptide (BNP).[13]
Acute Hemodynamic Comparison in a Canine Model
This protocol outlines a method for comparing the immediate cardiovascular effects of isoprenaline and dobutamine.
-
Animal Model: Anesthetized mongrel dogs are instrumented for hemodynamic monitoring.[14]
-
Instrumentation: Catheters are placed to measure left ventricular pressure, aortic pressure, and cardiac output.
-
Drug Administration: Isoprenaline and dobutamine are infused intravenously at graded doses. For example, dobutamine at 8 mcg/kg/min and equiinotropic doses of isoprenaline are used for comparison.[1]
-
Data Acquisition: Hemodynamic parameters are continuously recorded before, during, and after drug infusion.
-
Data Analysis: Key parameters such as cardiac output, heart rate, mean aortic pressure, and peripheral vascular resistance are calculated and compared between the two drug treatment groups.
References
- 1. Comparative haemodynamic effects of dobutamine and isoproterenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative circulatory effects of isoproterenol, dopamine, and dobutamine in conscious lambs with and without aortopulmonary left-to-right shunts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of isoproterenol and dobutamine in the induction of cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of dobutamine and isoproterenol in ischemic hearts by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation | Springer Nature Experiments [experiments.springernature.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 11. Increased PKA activity and its influence on isoprenaline-stimulated L-type Ca2+ channels in the heart from ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of acute left heart failure using dobutamine and intraaortic counterpulsation. Animal experiments and first clinical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isoprenaline hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of Isoprenaline hydrochloride in a laboratory setting. Adherence to these procedural steps is vital for ensuring the safety of all personnel.
This compound is a sympathomimetic amine that requires careful handling to prevent exposure.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][4] Following established safety protocols is the most effective way to mitigate the risks associated with this compound.
Recommended Personal Protective Equipment (PPE)
Selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended equipment based on safety data sheets. All PPE should be donned before handling the material and doffed carefully after completion of the work to avoid cross-contamination.
| Body Part | Personal Protective Equipment | Standards and Specifications | Rationale |
| Respiratory | Air-purifying respirator | NIOSH/MSHA or European Standard EN 149 approved.[1] A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing or diluting.[5] | To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[3][6][7] |
| Eyes/Face | Safety goggles with side-shields or a full-face shield | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][6] | To protect eyes from splashes and dust particles.[2][3] |
| Hands | Nitrile or other impervious gloves | Chemically resistant. Double gloving is recommended.[2][8] | To prevent skin contact, which can cause irritation.[7] |
| Body | Impervious clothing, long-sleeved lab coat | Wear fire/flame resistant and impervious clothing.[6] | To protect skin from accidental spills and contamination.[3][7] |
Operational Plan: Handling this compound
This step-by-step guide outlines the procedure for safely handling this compound in a laboratory environment.
1. Pre-Handling Preparations:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][3][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][7]
-
Designated Area: Designate a specific area for handling the compound to contain any potential contamination.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, before donning PPE.
2. Donning PPE:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don a lab coat or gown.
-
Don an N-95 or higher-level respirator, ensuring a proper fit-test has been conducted.
-
Don eye and face protection (safety goggles and/or face shield).
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
3. Handling Procedure:
-
Handle the compound carefully to avoid the formation of dust.[1][7]
-
If weighing the solid, do so within the fume hood or a containment device.
-
When preparing solutions, add the solid to the liquid slowly to prevent splashing.
4. Post-Handling and Doffing PPE:
-
Clean all work surfaces with an appropriate decontaminating solution (e.g., soap and water, followed by alcohol).[3][5]
-
Segregate all waste into designated, clearly labeled, and sealed containers.
-
Doff PPE in the following order to prevent cross-contamination:
-
Remove outer gloves.
-
Remove face shield/goggles.
-
Remove lab coat/gown.
-
Remove respirator.
-
Remove inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. ISOPROTERENOL HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.nl [fishersci.nl]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
